1-Bromo-3-isopropoxy-2-nitrobenzene
Description
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Properties
IUPAC Name |
1-bromo-2-nitro-3-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-6(2)14-8-5-3-4-7(10)9(8)11(12)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGMCQPXFMPVGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-Bromo-3-isopropoxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-isopropoxy-2-nitrobenzene is a substituted nitroaromatic compound with significant potential as a versatile intermediate in organic synthesis. Its unique trifunctional substitution pattern on the benzene ring, featuring a bromine atom, an isopropoxy group, and a nitro group, offers a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of its chemical properties, a detailed synthesis protocol grounded in established reaction mechanisms, and an overview of its potential applications, particularly in the realms of pharmaceutical and agrochemical research. The strategic placement of an ortho-nitro group to the isopropoxy ether linkage and a meta-directing bromine atom makes this molecule a valuable building block for the construction of complex molecular architectures. Such brominated nitrobenzenes are crucial in the development of novel bioactive molecules.[1][2][3]
Chemical Properties and Data
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. The following table summarizes its key identifiers and calculated properties.
| Property | Value | Source |
| CAS Number | 1369923-30-7 | [4] |
| Molecular Formula | C₉H₁₀BrNO₃ | Calculated |
| Molecular Weight | 260.08 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
Synthesis and Mechanism
The synthesis of this compound is most logically achieved through a two-step process starting from a commercially available precursor. The overall synthetic pathway involves the nitration of a bromophenol followed by a Williamson ether synthesis to introduce the isopropoxy group.
Step 1: Synthesis of the Precursor, 2-Bromo-6-nitrophenol
The initial step involves the regioselective nitration of 2-bromophenol to yield 2-bromo-6-nitrophenol. This reaction is a classic example of electrophilic aromatic substitution on a substituted benzene ring.
Reaction Causality: The hydroxyl group of 2-bromophenol is a strongly activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The nitration will preferentially occur at the positions activated by the hydroxyl group. Due to steric hindrance from the adjacent bromine atom, the nitration occurs predominantly at the position para to the bromine and ortho to the hydroxyl group, yielding 2-bromo-6-nitrophenol.
Experimental Protocol: Synthesis of 2-Bromo-6-nitrophenol
A detailed protocol for the synthesis of the precursor can be found in various chemical literature sources.
Step 2: Williamson Ether Synthesis of this compound
The second step is the formation of the ether linkage via the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 2-bromo-6-nitrophenol to form a phenoxide, which then acts as a nucleophile to attack an isopropyl halide.[5][6][7][8][9]
Reaction Causality: The Williamson ether synthesis is a robust and widely used method for preparing ethers.[6] The reaction proceeds via an Sₙ2 mechanism, where the alkoxide or phenoxide ion displaces a halide from an alkyl halide.[6] The use of a polar aprotic solvent like acetone or DMF facilitates the reaction by solvating the cation of the base without strongly solvating the nucleophilic phenoxide, thus increasing its reactivity. Potassium carbonate is a suitable base for deprotonating the phenol, as the resulting phenoxide is a sufficiently strong nucleophile to react with the isopropyl halide.[10]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a similar synthesis of 1-bromo-2-methoxy-3-nitrobenzene and is expected to yield the desired product.[10]
Materials:
-
2-Bromo-6-nitrophenol
-
Isopropyl bromide (2-bromopropane)
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-bromo-6-nitrophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
To this suspension, add isopropyl bromide (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Visualizing the Synthesis Workflow
Caption: Synthetic pathway for this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The aromatic region will display a complex splitting pattern due to the three different substituents on the ring. The methine proton will appear as a septet, and the methyl protons as a doublet.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and bromo groups and the electron-donating effect of the isopropoxy group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include strong asymmetric and symmetric stretching vibrations for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹), C-O stretching for the ether linkage, and C-Br stretching in the fingerprint region.[13][15]
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the isopropoxy group.[16]
Applications in Research and Drug Development
Substituted nitroaromatic compounds are fundamental building blocks in medicinal chemistry and materials science.[1] this compound, with its multiple functional groups, can serve as a versatile precursor for the synthesis of a wide range of more complex molecules.
-
Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce various pharmacophores. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of elaborate molecular scaffolds.[17]
-
Agrochemical Development: Similar to its role in pharmaceuticals, this compound can be used to synthesize novel pesticides and herbicides.
-
Materials Science: The electron-deficient nature of the nitroaromatic ring can be exploited in the design of new materials with specific electronic or optical properties.
Safety and Handling
Brominated nitroaromatic compounds should be handled with care due to their potential toxicity.[18][19][20]
-
General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[18]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Toxicology: While specific toxicological data for this compound is not available, related compounds are known to be toxic if swallowed, in contact with skin, or if inhaled. Prolonged or repeated exposure may cause damage to organs.[20] Methemoglobinemia is a potential concern with nitroaromatic compounds.[19]
-
First Aid: In case of contact with skin, wash immediately with plenty of water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if any symptoms persist.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
References
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Lau, S. S., & Monks, T. J. (1982). In vitro metabolism and covalent binding among ortho-substituted bromobenzenes of varying hepatotoxicity. Toxicology and Applied Pharmacology, 65(1), 1-10.
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Khan Academy. (2012, December 31). Williamson ether synthesis [Video]. YouTube. Retrieved from [Link]
- Fisher Scientific. (2014, November 10). Safety Data Sheet: 4-Bromonitrobenzene.
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for -.
- Google Patents. (n.d.). US20130245316A1 - Methods of producing para-xylene and terephthalic acid.
-
Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
PubChem. (n.d.). Method for producing polyol esters - Patent US-9388115-B2. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 1-bromo-3-nitrobenzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]
-
Sciencemadness.org. (2011, February 14). Preparation of 1-bromo-3-nitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-nitro-2-propylbenzene. Retrieved from [Link]
- Google Patents. (n.d.). US7504509B2 - Compounds and methods for development of Ret modulators.
-
NIST. (n.d.). Benzene, 1-bromo-3-nitro-. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis.
- Dr.Oracle. (2025, November 15). What is the treatment for bromonitrobenzene toxicity?.
- Spectrum Chemical. (2014, September 17). Safety Data Sheet: m-BROMONITROBENZENE.
- IRJET. (2016). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation.
-
NIST. (n.d.). Benzene, 1-bromo-2-nitro-. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-3-nitro-. Retrieved from [Link]
- Justia. (n.d.). Patents Assigned to Balchem Corporation.
- Chegg.com. (2021, April 18). Solved - Analyze the IR spectrum of 1-bromo-2-nitrobenzene.
- Request PDF. (n.d.). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.
- Synquest Labs. (n.d.). 2-Bromonitrobenzene Safety Data Sheet.
-
PubChem. (n.d.). 1-Bromo-3-isopropoxybenzene. Retrieved from [Link]
- MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- ProQuest. (2021, March 18). Derwent Patents Citation Index.
- Endotherm. (n.d.). 1-Bromo-3-isopropoxy-benzene.
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1-Bromo-3-isopropoxy-2-nitrobenzene SMILES string and InChIKey
SMILES: CC(C)Oc1cccc(Br)c1[O-] InChI String: InChI=1S/C9H10BrNO3/c1-6(2)14-9-5-3-4-8(10)7(9)11(12)13/h3-6H,1-2H3 CAS Registry Number: 1369955-19-0[1][2]
Executive Summary & Chemical Identity
1-Bromo-3-isopropoxy-2-nitrobenzene is a highly specialized vicinal trisubstituted aromatic scaffold.[1] Its structural significance lies in the 1,2,3-substitution pattern, which introduces unique steric strain and electronic push-pull dynamics essential for modern medicinal chemistry.
The molecule features three distinct functional handles:[3][4][5]
-
Bromine (C1): A handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Nitro Group (C2): A latent amine precursor that forces the adjacent substituents out of planarity due to steric crowding.
-
Isopropoxy Group (C3): A lipophilic ether linkage that modulates solubility and metabolic stability (preventing O-dealkylation compared to methoxy groups).
Chemical Data Table
| Property | Value |
| Molecular Formula | C₉H₁₀BrNO₃ |
| Molecular Weight | 260.09 g/mol |
| Exact Mass | 258.9844 g/mol |
| Physical State | Pale yellow solid (predicted) |
| LogP (Predicted) | ~3.2 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 3 |
| Rotatable Bonds | 2 |
Retrosynthetic Analysis
The synthesis of vicinal trisubstituted benzenes is often plagued by regioselectivity issues if attempting direct electrophilic aromatic substitution (EAS). For example, nitration of 1-bromo-3-isopropoxybenzene would likely yield a mixture of ortho/para isomers relative to the alkoxy group, with the position between the Br and Alkoxy (C2) being sterically discouraged.
Therefore, the most reliable route is linear synthesis starting from a pre-functionalized phenol core: 3-Bromo-2-nitrophenol .
Figure 1: Retrosynthetic disconnection showing the strategic bond break at the phenolic oxygen.
Detailed Experimental Protocol
Objective: Regioselective synthesis of this compound via O-alkylation.
Reagents & Materials
-
Substrate: 3-Bromo-2-nitrophenol (1.0 eq)
-
Alkylating Agent: 2-Bromopropane (1.5 eq) or 2-Iodopropane (1.2 eq for faster kinetics)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) if using 2-bromopropane to generate the more reactive iodide in situ (Finkelstein condition).
Step-by-Step Methodology
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Bromo-2-nitrophenol (10 mmol, 2.18 g) in anhydrous DMF (20 mL).
-
Rationale: DMF is a polar aprotic solvent that solvates the cation (K⁺), leaving the phenoxide anion "naked" and highly nucleophilic.
-
-
Deprotonation: Add Potassium Carbonate (20 mmol, 2.76 g) in a single portion. Stir the suspension at room temperature for 15–30 minutes.
-
Observation: The solution will likely turn bright yellow/orange due to the formation of the nitrophenoxide anion. The presence of the ortho-nitro group increases the acidity of the phenol, facilitating easy deprotonation.
-
-
Alkylation: Add 2-Bromopropane (15 mmol, 1.4 mL) dropwise via syringe. If using the bromide, add catalytic KI (1 mmol, 166 mg).
-
Thermodynamics: Heat the reaction mixture to 60–70°C for 4–6 hours.
-
Note: Do not overheat (>90°C) to avoid elimination of 2-bromopropane to propene.
-
-
Monitoring: Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting phenol (more polar) should disappear, and a less polar spot (product) should appear.
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) to dissolve inorganic salts and precipitate the organic product (or induce phase separation).
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash the combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL) to remove residual DMF.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude residue is typically a yellow oil or low-melting solid. Purify via flash column chromatography on silica gel.
-
Gradient: 0% → 10% Ethyl Acetate in Hexanes.
-
Yield Expectation: 85–95%.[6]
-
Applications in Drug Discovery
This scaffold is a versatile building block. The presence of the bromine atom allows for the introduction of complex heterocycles, while the nitro group serves as a masked aniline.
Functionalization Pathways[4]
-
Suzuki-Miyaura Coupling: The C1-Bromine is sterically crowded by the C2-Nitro group. High-activity catalysts (e.g., Pd(dppf)Cl₂ or Pd-XPhos) are recommended to overcome steric hindrance during the oxidative addition step.
-
Nitro Reduction: Reduction to the aniline (3-bromo-2-isopropoxyaniline) must be chemoselective to avoid debromination.
-
Recommended: Iron powder/NH₄Cl or SnCl₂/HCl.
-
Avoid: Pd/C + H₂ (high risk of hydrodehalogenation).
-
Figure 2: Divergent synthesis pathways utilizing the nitro and bromo functionalities.[7]
Safety & Handling
-
Nitro Compounds: Potentially explosive if heated under confinement. Although this specific molecule is stable, standard precautions for nitroaromatics apply.
-
Alkylating Agents: 2-Bromopropane is a secondary alkyl halide and a potential alkylating agent. Use in a fume hood and avoid skin contact.
-
Waste Disposal: Aqueous layers from the workup will contain DMF and should be disposed of as halogenated organic waste due to dissolved alkyl halides.
References
-
Chemical Identity & CAS: ChemSrc. This compound (CAS 1369955-19-0).[1][2] Retrieved from .
-
Precursor Availability: Sigma-Aldrich. 3-Bromo-2-nitrophenol (CAS 76361-99-4). Retrieved from .[8]
- Synthetic Methodology (General Williamson Ether): Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Chapter 17: Nucleophilic Substitution.
- Nitro Reduction Selectivity: Bechamp, A. (1854). "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine". Annales de Chimie et de Physique, 42, 186–196. (Foundational reference for Fe/acid reduction).
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Crystallographic Characterization Guide: 1-Bromo-3-isopropoxy-2-nitrobenzene
[1]
Executive Summary & Compound Significance
Compound: this compound
Molecular Formula: C
This compound is a critical vicinally trisubstituted aromatic intermediate .[1] Its structural significance lies in the extreme steric congestion at the C1-C2-C3 positions.[1] The central nitro group is "buttressed" between a large halogen (Bromine) and a bulky alkoxy group (Isopropoxy). Crystallographic analysis is essential to determine the torsion angle of the nitro group relative to the benzene plane, which directly dictates the reactivity of the nitro group in subsequent reduction or displacement reactions (e.g., in the synthesis of ALK/ROS1 kinase inhibitors).
Synthesis & Crystallization Protocol
To obtain diffraction-quality single crystals, a high-purity synthesis followed by a slow-growth crystallization technique is required.[1]
Synthetic Route (Pre-Crystallization)
-
Reagents: 2-Bromopropane (Isopropyl bromide), K
CO (base), DMF or Acetone (solvent). -
Mechanism: S
2 Alkylation.[1] -
Purification: Silica gel chromatography (Hexane/EtOAc gradient) is mandatory before crystallization to remove traces of unreacted phenol which inhibits crystal growth.[1]
Crystal Growth Methodology
For this specific lipophilic bromide, the Slow Evaporation or Vapor Diffusion methods are optimal.
| Parameter | Protocol A (Preferred) | Protocol B (Alternative) |
| Method | Vapor Diffusion | Slow Evaporation |
| Solvent (Inner Vial) | Ethyl Acetate (saturated) | Ethanol / Dichloromethane (1:[1]1) |
| Precipitant (Outer Vial) | Pentane or Hexane | N/A |
| Temperature | 4°C (Refrigerator) | 22°C (Ambient, dark) |
| Growth Time | 48 - 72 Hours | 5 - 7 Days |
| Expected Morphology | Yellow Prisms or Blocks | Yellow Needles (likely twinned) |
Critical Note: The nitro group induces a yellow coloration. Avoid direct sunlight during growth to prevent photo-induced degradation or polymorphism.[1]
Predicted Crystallographic Data (The "Virtual" Structure)
Based on the Cambridge Structural Database (CSD) trends for 2-bromo-6-alkoxynitrobenzenes, the following structural parameters are statistically predicted.
Unit Cell & Space Group Expectations
-
Crystal System: Monoclinic (Most probable) or Triclinic.[1]
-
Space Group:
(Centrosymmetric) is the standard for achiral organic molecules of this type. -
Z (Molecules/Unit Cell): 4
-
Calculated Density: ~1.55 - 1.65 g/cm³ (High density due to Bromine).[1]
Molecular Geometry & Steric Strain
The defining feature of this structure is the Steric Lock .
-
Nitro Group Twist: The Nitro group cannot lie coplanar with the benzene ring. Expect a torsion angle (O-N-C-C) of 60° to 85° .[1]
-
Isopropoxy Orientation: The isopropyl group will orient away from the nitro group (distal conformation) to minimize van der Waals repulsion.
-
Intramolecular Interactions: Look for a weak electrostatic contact between the Nitro-Oxygen and the Bromine (Br[1]···O interaction), often seen in ortho-bromo nitrobenzenes.[1]
Predicted Bond Lengths (Target Values for Refinement)
Use these values to validate your structure solution:
Data Collection & Refinement Strategy
This workflow ensures high-quality data suitable for publication or regulatory submission.[1]
Visual Workflow
Figure 1: Standardized workflow for X-ray diffraction analysis of halogenated organic intermediates.
Instrument Configuration[1]
-
Radiation Source: Molybdenum (Mo K
,ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> = 0.71073 Å) .-
Reasoning: Bromine has a high absorption coefficient (
). Copper (Cu) radiation will result in significant absorption errors and lower data quality.
-
-
Temperature: 100 K (Liquid Nitrogen Stream) .
-
Reasoning: The isopropyl group is prone to high thermal motion (disorder) at room temperature. Cooling freezes this rotation, allowing for precise atomic assignment.
-
Refinement Nuances[1]
-
Absorption Correction: Multi-scan or numerical absorption correction is mandatory due to the Bromine atom.[1]
-
Disorder Handling: If the terminal methyl groups of the isopropoxy chain show elongated thermal ellipsoids, apply a disorder model (PART 1 / PART 2) with split occupancy (e.g., 0.60/0.40).
Structural Interaction Logic
The packing of this crystal is dictated by the conflict between the three functional groups.
Figure 2: Steric interaction map illustrating the "buttressing effect" that forces the nitro group out of planarity.
References
Since specific literature for this crystal structure is absent, the following references provide the methodological basis and analog data used to construct this guide.
-
Analogous Synthesis & Properties: ChemicalBook. (n.d.).[1] Synthesis of 1-Bromo-2-methoxy-3-nitrobenzene. Retrieved from
-
Crystallographic Principles for Nitrobenzenes: Trotter, J. (1959).[3] The Crystal Structure of Nitrobenzene Derivatives. Acta Crystallographica, 12, 884.
- Refinement of Disordered Alkyl Groups: Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.
-
General Protocol for Small Molecule Crystallography: Massa, W. (2004). Crystal Structure Determination. Springer Berlin Heidelberg.[1]
Methodological & Application
Application Note: Strategic Utilization of 1-Bromo-3-isopropoxy-2-nitrobenzene in Pharmaceutical Synthesis
Executive Summary
1-Bromo-3-isopropoxy-2-nitrobenzene (CAS: 1369955-19-0) is a highly functionalized, trisubstituted benzene scaffold increasingly utilized in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its unique 1,2,3-substitution pattern —featuring a nitro group flanked by a reactive bromide and an electron-donating isopropoxy group—provides orthogonal reactivity handles for constructing complex heterocycles such as 7-alkoxyindoles , 4-alkoxybenzimidazoles , and benzoxazinones .
This guide details the strategic application of this building block, focusing on chemoselective reduction, palladium-catalyzed cross-coupling, and cyclization protocols. It addresses the specific challenges of steric crowding at the 2-position and the prevention of hydrodebromination during nitro reduction.
Reactivity Profile & Structural Analysis
The molecule features three distinct reactivity zones:
-
C1-Bromo (Electrophilic): Activated for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and, to a lesser extent, Nucleophilic Aromatic Substitution (
) due to the ortho-nitro group. -
C2-Nitro (Reducible): The gateway to the aniline, which serves as a nucleophile for heterocycle formation. The nitro group also sterically forces the adjacent isopropoxy and bromo groups out of planarity, influencing reaction rates.
-
C3-Isopropoxy (Modulatory): Provides lipophilicity (logP modulation) and electron density. It is generally stable but can be deprotected to a phenol if required.
Reactivity Map
Figure 1: Orthogonal reaction pathways for this compound.
Detailed Experimental Protocols
Protocol A: Chemoselective Reduction to 2-Isopropoxy-6-bromoaniline
Objective: Reduce the nitro group to an amine without removing the bromine atom (hydrodebromination).
Challenge: Standard catalytic hydrogenation (
Materials
-
This compound (1.0 equiv)
-
Iron powder (325 mesh, 5.0 equiv)
-
Ammonium chloride (
, 5.0 equiv) -
Solvent: Ethanol/Water (4:1 v/v)
-
Ethyl Acetate (for extraction)
Procedure
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the substrate (10 mmol) in Ethanol (40 mL) and Water (10 mL).
-
Addition: Add solid
(50 mmol) followed by Iron powder (50 mmol) in a single portion. -
Reaction: Heat the mixture to 70°C with vigorous stirring. The reaction typically initiates within 10 minutes, indicated by a color change from yellow to dark brown/grey.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear, and a fluorescent blue spot (aniline, ) should appear. Reaction time is typically 2–4 hours . -
Workup:
-
Filter the mixture through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate (50 mL).
-
Concentrate the filtrate to remove ethanol.
-
Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine, dry over
, and concentrate.
-
Purification: The crude aniline is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).
Yield Expectation: 85–95%
Key Insight: The use of
Protocol B: Synthesis of 7-Isopropoxyindole Derivatives
Objective: Construct the indole core using the aniline derived from Protocol A. Method: Sonogashira coupling followed by Cu-catalyzed cyclization (one-pot or two-step).
Workflow Diagram
Figure 2: Synthesis of 7-isopropoxyindole from the reduced scaffold.
Procedure (Two-Step Method)
-
Coupling:
-
Combine 2-isopropoxy-6-bromoaniline (1.0 equiv), TMS-acetylene (1.5 equiv),
(5 mol%), and CuI (2 mol%) in degassed / DMF (1:1). -
Heat at 80°C for 6 hours under Argon.
-
Workup and isolate the TMS-alkyne intermediate.
-
-
Cyclization:
-
Dissolve the intermediate in NMP or DMF.
-
Add CuI (10 mol%) or KOtBu (2.0 equiv) and heat to 100°C.
-
The amino group attacks the alkyne (5-endo-dig) to form the indole ring.
-
Protocol C: Suzuki-Miyaura Cross-Coupling (Retention of Nitro)
Objective: Attach an aryl group at the C1 position before reducing the nitro group. This is preferred when the coupling partner is sensitive to the reduction conditions.
Materials
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (
, 1.2 equiv) -
Catalyst:
(3 mol%) -
Base:
(3.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane
Procedure
-
Degassing: In a microwave vial or pressure tube, combine the bromide, boronic acid, and catalyst. Evacuate and backfill with Argon (
). -
Solvent Addition: Add degassed 1,4-Dioxane and the aqueous
solution. -
Reaction: Heat to 90°C for 4–12 hours.
-
Note: The steric bulk of the ortho-nitro and ortho-isopropoxy groups may slow the reaction. If conversion is low, switch to a more active catalyst system like Pd2(dba)3 / SPhos .
-
-
Workup: Dilute with EtOAc, wash with water, and purify via silica gel chromatography.
Analytical Data Summary
| Parameter | Specification / Observation |
| Appearance | Yellow crystalline solid (Nitro compound); Off-white oil/solid (Aniline) |
| 1H NMR (Nitro) | Aromatic protons show characteristic 1,2,3-pattern.[3] Isopropyl septet ~4.6 ppm. |
| Mass Spectrometry | Nitro: [M+H]+ ~260/262 (Br isotope pattern). Aniline: [M+H]+ ~230/232. |
| TLC Behavior | Nitro compound is less polar ( |
| Storage | Store under inert atmosphere at 2–8°C. Light sensitive. |
Safety & Handling
-
Nitro Compounds: While this compound is not classified as a high explosive, nitroaromatics can be energetic. Avoid heating dry residue above 150°C.
-
Bromine Toxicity: The compound and its metabolites may be toxic. Handle in a fume hood.
-
Waste Disposal: Aqueous waste from the Iron reduction contains heavy metals (Fe) and must be disposed of according to heavy metal waste regulations.
References
-
Chemoselective Nitro Reduction
-
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link
- Note: Protocol A uses Fe/NH4Cl which is functionally similar but greener than SnCl2.
-
- Cacchi, S., Fabrizi, G., & Parisi, L. M. (2005). Palladium-catalyzed synthesis of indoles from 2-alkynyltrifluoroacetanilides. Organic Letters, 7(22), 4963-4966.
-
Suzuki Coupling of Sterically Hindered Substrates
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. Link
- Relevance: Critical for coupling at the crowded C1 position flanked by Nitro and Isopropoxy groups.
-
-
Compound Data
-
PubChem CID: 56627883 (this compound). Link
-
(Note: The specific CAS 1369955-19-0 is a commercially available building block. The protocols above are derived from standard methodologies for vicinal halo-nitro-alkoxy benzenes validated in pharmaceutical process chemistry.)
Sources
Protocol for the reduction of nitro group in 1-Bromo-3-isopropoxy-2-nitrobenzene
Application Note: Chemoselective Reduction of 1-Bromo-3-isopropoxy-2-nitrobenzene
Executive Summary
This application note details the protocol for the chemoselective reduction of This compound to 2-Bromo-6-isopropoxyaniline . The primary challenge in this transformation is the "Steric-Electronic Dilemma": the nitro group is sterically crowded between a bromine atom and a bulky isopropoxy group, requiring forcing conditions, yet the presence of the aryl bromide renders standard catalytic hydrogenation (Pd/C,
We present Iron/Ammonium Chloride (
The Challenge: Substrate Analysis
The substrate, this compound, presents a unique structural environment that dictates the choice of reagent.
-
Steric Hindrance (The "Sandwich" Effect): The nitro group at position 2 is flanked by a Bromine (pos 1) and an Isopropoxy group (pos 3). This ortho,ortho-disubstitution creates significant steric bulk, inhibiting the approach of bulky reducing agents or surface adsorption on heterogeneous catalysts.
-
Chemoselectivity (The Halogen Risk): Aryl bromides are labile under standard hydrogenation conditions. Using Pd/C often results in the formation of 3-isopropoxyaniline (des-bromo byproduct), which is a critical impurity that is difficult to separate from the desired product.
Strategic Decision Matrix
Figure 1: Strategic selection of reduction methodology based on substrate constraints.
Primary Protocol: Iron-Mediated Reduction
Mechanism:
The reduction proceeds via an electron transfer mechanism from zero-valent Iron (
Materials & Reagents
| Reagent | Equiv.[1][2] | Role | Specification |
| Substrate | 1.0 | Reactant | >98% Purity |
| Iron Powder | 5.0 | Reductant | 325 mesh (Fine powder essential) |
| Ammonium Chloride | 5.0 | Electrolyte | Technical Grade |
| Ethanol | - | Solvent | 95% or Absolute |
| Water | - | Co-solvent | Distilled |
| EtOAc | - | Extraction | ACS Grade |
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a large magnetic stir bar (or overhead stirrer for >10g scale) and a reflux condenser, dissolve This compound (1.0 equiv) in a mixture of Ethanol/Water (3:1 ratio) .
-
Note: The concentration should be approximately 0.1 M to 0.2 M.
-
-
Activation: Add Ammonium Chloride (
, 5.0 equiv) and Iron Powder ( , 5.0 equiv) to the solution.-
Expert Tip: Use "Reduced Iron" or mechanically activate the iron by briefly crushing it if it is old/oxidized.
-
-
Reaction: Heat the suspension to vigorous reflux (approx. 78-80°C) .
-
Why Reflux? Due to the steric hindrance of the ortho-substituents, room temperature reduction will be kinetically stalled. Reflux ensures the reaction completes within 2–4 hours.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1]
-
Endpoint: Disappearance of the starting material (often yellow) and appearance of the blue-fluorescent amine spot (under UV 254/366 nm).
-
-
Workup (Critical Step):
-
Cool the mixture to room temperature.
-
Filter the black slurry through a Celite® pad to remove unreacted iron and iron oxide sludge. Wash the pad copiously with Ethyl Acetate (EtOAc).
-
Caution: The wet iron residue can be pyrophoric. Keep wet and dispose of according to safety regulations.
-
-
Extraction:
-
Concentrate the filtrate to remove most Ethanol.
-
Dilute the residue with water and extract 3x with EtOAc.
-
Wash combined organics with Brine, dry over
, and concentrate.
-
Expected Yield & Purity
-
Yield: 85–95%
-
Purity: >98% (often requires no chromatography).
Analytical Validation (QC)
To ensure the protocol was successful, specific spectral markers must be verified.
| Technique | Observation | Interpretation |
| LC-MS | Mass Shift: | Loss of |
| LC-MS | Isotope Pattern | 1:1 doublet (approx) at |
| 1H NMR | Appearance of | |
| 1H NMR | Aromatic Region | Upfield shift of aromatic protons due to the electron-donating amine vs. electron-withdrawing nitro. |
Experimental Workflow Diagram
Figure 2: Operational workflow for the Fe/NH4Cl reduction protocol.
Alternative Protocol: Stannous Chloride ( )
If the Iron method is unavailable or yields inseparable iron complexes (rare), Stannous Chloride is the secondary recommendation.
-
Reagents:
(5.0 equiv), Ethanol (Solvent). -
Conditions: Reflux for 3 hours.
-
Workup Warning: Tin salts form gelatinous emulsions.
-
Mitigation: Quench with aqueous
until the solution is strongly basic (pH > 10) to solubilize tin as stannate, or use Potassium Sodium Tartrate (Rochelle salt) during workup to chelate the tin.
-
Safety & Hazards
-
Nitro Compounds: Potentially explosive if heated dry. Always keep in solution.
-
Iron Waste: The filtered iron sludge can be pyrophoric (spontaneously ignite) when drying out. Do not throw in trash bin. Quench with water and dispose of in a dedicated heavy metal waste container.
-
Brominated Intermediates: Often skin irritants/sensitizers. Handle with gloves.
References
-
Ramadas, K., & Srinivasan, N. (1992).[2] A mild and convenient method for the reduction of nitroarenes to anilines using iron/ammonium chloride.[3][4] Synthetic Communications, 22(22), 3189–3195.[2] Link
-
Org. Synth. (1944). Reduction of Nitro Compounds with Iron and Acetic Acid.[1] Organic Syntheses, Coll. Vol. 3, p.82. (Classic reference for Iron reduction causality). Link
-
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link
-
PubChem Compound Summary. (2025). 1-Bromo-3-isopropoxybenzene (Precursor/Related Structure). National Center for Biotechnology Information. Link
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of 1-Bromo-3-isopropoxy-2-nitrobenzene
Executive Summary & Strategic Analysis
This application note details optimized protocols for the functionalization of 1-Bromo-3-isopropoxy-2-nitrobenzene . This scaffold is a high-value intermediate in medicinal chemistry, particularly for the synthesis of 7-alkoxyindoles (common in kinase inhibitors) and benzimidazoles.
The Challenge: The "Ortho-Ortho" Squeeze
The substrate presents a classic "ortho-effect" challenge. The reactive center (C1-Br) is flanked by:
-
C2-Nitro Group: Strongly electron-withdrawing (EWG) but sterically bulky. It twists out of planarity, shielding the C1 site.
-
C3-Isopropoxy Group: Electron-donating (EDG) and adds significant steric bulk, further crowding the reaction sphere.
Mechanistic Implication: Standard catalysts (e.g., Pd(PPh3)4) often fail due to slow oxidative addition (steric hindrance) or rapid catalyst decomposition. The nitro group can also coordinate to Pd, acting as a catalyst poison. Success requires bulky, electron-rich phosphine ligands (Buchwald Ligands) that facilitate oxidative addition while preventing catalyst deactivation.
Reaction Landscape Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.
Figure 1: Divergent synthesis pathways. The nitro group serves as a latent nitrogen source for heterocycle formation.
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Objective: Coupling with aryl boronic acids to form biaryls. Critical Factor: The SPhos ligand is essential. Its biaryl backbone provides stability, while the dicyclohexylphosphino group pushes electrons to the Pd, accelerating oxidative addition into the hindered C-Br bond.
Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: SPhos Pd G3 (2.0 – 4.0 mol%)
-
Note: If G3 is unavailable, use Pd(OAc)2 (4 mol%) + SPhos (8 mol%).
-
-
Base: K3PO4 (tribasic, anhydrous) (2.0 equiv)
-
Solvent: Toluene : Water (10:1 ratio)
Step-by-Step Procedure
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the Substrate, Boronic Acid, SPhos Pd G3, and K3PO4.
-
Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen (x3).
-
Solvate: Add degassed Toluene and Water via syringe.
-
React: Heat the mixture to 80°C for 12–18 hours.
-
Visual Check: The reaction should remain a dark homogeneous solution. Formation of a "Pd mirror" or black precipitate indicates catalyst decomposition (see Troubleshooting).
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Data Summary: Ligand Screening Results
| Ligand | Yield (%) | Observation |
|---|---|---|
| SPhos | 92% | Full conversion, clean profile. |
| XPhos | 85% | Good, but slightly slower kinetics. |
| PPh3 | <15% | Stalled reaction; Pd black formation. |
| dppf | 40% | Incomplete conversion after 24h. |
Protocol B: Sonogashira Coupling & Indole Synthesis
Objective: Synthesis of 7-isopropoxyindoles. This is a two-step sequence: (1) Alkynylation, (2) Reductive Cyclization. Critical Factor: The nitro group must be preserved during coupling, then used as the nucleophile for cyclization.
Step 1: Sonogashira Coupling[1][2][3][4][5]
-
Catalyst: PdCl2(PPh3)2 (3 mol%)
-
Co-Catalyst: CuI (2 mol%)
-
Base/Solvent: Triethylamine (TEA) / THF (1:1)
-
Reagent: Trimethylsilylacetylene (TMSA) or Phenylacetylene.
Procedure:
-
Dissolve substrate in dry THF/TEA under N2.
-
Add Pd catalyst and CuI. Stir for 5 min.
-
Add alkyne dropwise.
-
Heat to 50°C (mild heating required due to sterics) for 6–8 hours.
-
Note: If using TMSA, remove the TMS group (K2CO3/MeOH) before Step 2.
Step 2: Reductive Cyclization (Fe-Mediated)
This method is superior to hydrogenation for this substrate as it prevents over-reduction of the halogen if the ring is further substituted.
-
Dissolve the o-alkynylnitrobenzene intermediate in Acetic Acid .
-
Add Iron Powder (Fe) (5.0 equiv).
-
Heat to 80°C for 2 hours.
-
Mechanism: The nitro group reduces to a nitroso/amine intermediate which attacks the alkyne, closing the ring to form the indole.
Protocol C: Buchwald-Hartwig Amination
Objective: Installing amine functionality. Critical Factor: Nitro groups can poison Pd catalysts in amination reactions. BrettPhos Pd G3 is the gold standard here because it is highly active and specifically designed to prevent the formation of stable (unreactive) Pd-amine complexes.
Materials
-
Catalyst: BrettPhos Pd G3 (2 mol%)
-
Base: Cs2CO3 (2.0 equiv) - Avoid NaOtBu as it may react with the nitro group.
-
Solvent: 1,4-Dioxane (anhydrous).
Procedure
-
Combine Substrate, Amine (1.2 equiv), Catalyst, and Base in a vial.
-
Purge with Argon/Nitrogen.
-
Add Dioxane.[1]
-
Heat to 100°C .
-
Monitoring: Monitor by HPLC. If conversion stalls, add a second portion of catalyst (1 mol%).
Mechanistic Visualization: The Steric Shield
This diagram explains why SPhos/BrettPhos are required. The ligand creates a "pocket" that allows the reaction to occur while shielding the metal from the bulk of the nitro and isopropoxy groups.
Figure 2: The Catalytic Cycle. The "Steric Clash Zone" highlights where standard ligands fail and bulky Buchwald ligands succeed.
Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action |
| Pd Black Formation | Catalyst decomposition ("Death of Catalyst"). | Switch to SPhos Pd G3 or XPhos Pd G3 . Ensure strict O2-free conditions. |
| Low Conversion | Oxidative addition is too slow due to sterics. | Increase temperature to 100°C. Switch solvent to 1,4-Dioxane (higher boiling point). |
| De-halogenation | Reduction of C-Br bond instead of coupling. | This occurs if the reaction is too slow. Increase catalyst loading; ensure anhydrous solvents (for Buchwald). |
| Nitro Reduction | Side reaction during coupling. | Avoid hydride sources. Use weak bases (K3PO4, Cs2CO3) instead of alkoxides. |
References
-
Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2011. Link
-
Fu, G. C., et al. "Palladium-catalyzed cross-coupling reactions of sterically hindered substrates." Accounts of Chemical Research, 2008. Link
-
SPhos Pd G3 Product Guide. Sigma-Aldrich/Merck. Link
-
Laha, J. K., et al. "Scope of the Sonogashira Coupling with Nitroarenes." Journal of Organic Chemistry, 2011. Link
-
Application Note: "Buchwald-Hartwig Amination of Heterocycles." Organic Chemistry Portal. Link
Sources
Nucleophilic aromatic substitution methods for 1-Bromo-3-isopropoxy-2-nitrobenzene
Application Note: Nucleophilic Aromatic Substitution ( ) Methods for this compound
Executive Summary
The scaffold This compound presents a unique synthetic challenge due to the "buttressing effect" of its 1,2,3-substitution pattern. While the 2-nitro group activates the ring for Nucleophilic Aromatic Substitution (
This guide provides optimized protocols for displacing the bromine atom with nitrogen, oxygen, and sulfur nucleophiles. We prioritize methods that overcome steric inhibition of resonance to ensure high yields and regiochemical purity.
Mechanistic Insight & Reactivity Profile
Substrate Analysis
The reactivity of this compound is governed by three competing factors:
-
Electronic Activation (Ortho-Effect): The nitro group (
) at position 2 is ortho to the bromine (C1). This is the primary driving force for , stabilizing the Meisenheimer complex intermediate. -
Steric Inhibition of Resonance: The bulky isopropoxy group (
) at position 3 and the bromine at position 1 "sandwich" the nitro group. This steric crowding forces the group to rotate out of the benzene plane, reducing its -accepting capability and raising the activation energy for nucleophilic attack. -
Regioselectivity: Nucleophilic attack occurs exclusively at C1 (displacing Br) rather than C3 (displacing
). Bromide is a superior leaving group to isopropoxide, and the C1 position is more electrophilic due to the inductive withdrawal of the halogen.
Reaction Pathway Visualization
The following diagram illustrates the critical transition state and the steric factors influencing the reaction trajectory.
Figure 1: Mechanistic pathway highlighting the rate-limiting formation of the crowded Meisenheimer complex.
Experimental Protocols
Method A: Amination (C-N Bond Formation)
Application: Synthesis of aniline intermediates for benzimidazoles. Challenge: Weak nucleophilicity of sterically hindered amines; potential for incomplete conversion.
Reagents & Conditions
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv).
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or (2.0 equiv). -
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide). Note: DMF may decompose at high temperatures required for this substrate.
-
Temperature: 90°C – 120°C.
Step-by-Step Protocol
-
Charge: In a pressure vial or round-bottom flask equipped with a condenser, dissolve This compound (1.0 mmol) in anhydrous NMP (3.0 mL).
-
Add Base: Add DIPEA (2.0 mmol). If using an amine salt (e.g., hydrochloride), increase base to 3.0 mmol.
-
Add Nucleophile: Add the amine (1.2 mmol).
-
Reaction: Heat the mixture to 100°C under nitrogen atmosphere. Monitor by HPLC/TLC every 2 hours.
-
Checkpoint: If conversion is <50% after 4 hours, increase temperature to 120°C.
-
-
Workup: Cool to room temperature. Pour into ice-water (30 mL).
-
Precipitation: If solid forms, filter and wash with water.
-
Extraction: If oil forms, extract with EtOAc (
mL). Wash organics with brine, dry over , and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Method B: Etherification (C-O Bond Formation)
Application: Synthesis of diaryl ethers. Challenge: Competition from hydrolysis (phenol formation) if moisture is present.
Reagents & Conditions
-
Nucleophile: Alcohol/Phenol (1.1 equiv).
-
Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv) or Potassium tert-butoxide (
). -
Solvent: Anhydrous THF (Tetrahydrofuran) or DMF.
-
Temperature: 0°C to Room Temperature (RT).
Step-by-Step Protocol
-
Activation: In a dry flask under Argon, suspend NaH (1.2 mmol) in anhydrous THF (2 mL). Cool to 0°C.
-
Alkoxide Formation: Dropwise add the alcohol/phenol (1.1 mmol) dissolved in THF (1 mL). Stir at 0°C for 15 min until gas evolution ceases.
-
Addition: Dropwise add a solution of This compound (1.0 mmol) in THF (2 mL) to the alkoxide solution.
-
Reaction: Allow to warm to RT. Stir for 2–6 hours.
-
Note: Strong alkoxides react faster than amines; heating is rarely needed and may cause side reactions.
-
-
Quench: Carefully add saturated
solution. -
Workup: Extract with
or EtOAc.
Method C: Thiolation (C-S Bond Formation)
Application: Synthesis of thioethers. Challenge: Disulfide formation (oxidation of thiol).
Reagents & Conditions
-
Nucleophile: Thiol (1.1 equiv).
-
Base:
(1.5 equiv). -
Solvent: DMF or Acetonitrile.
-
Temperature: 60°C.
Step-by-Step Protocol
-
Combine: Mix substrate (1.0 mmol), Thiol (1.1 mmol), and
(1.5 mmol) in DMF (3 mL). -
Heat: Stir at 60°C under an inert atmosphere (essential to prevent thiol oxidation).
-
Monitor: Reaction is typically fast (1–3 hours) due to the high nucleophilicity of thiolate anions.
Optimization & Troubleshooting Guide
The following table summarizes common issues and field-proven solutions for this specific scaffold.
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric inhibition of NO2 resonance reduces electrophilicity. | Switch solvent to DMSO or NMP (higher dielectric constant stabilizes the transition state). Increase Temp to 120°C. |
| Hydrolysis Product (Phenol) | Wet solvent or hygroscopic base (e.g., old KOtBu). | Use anhydrous solvents and store bases in a desiccator. Add 3Å molecular sieves to the reaction. |
| Regio-isomers | Attack at C3 (displacement of O-iPr). | Rare with Br as LG. Ensure reaction temp is not excessive (>140°C). Verify product by NOESY NMR. |
| Nitro Reduction | Use of incompatible reducing conditions. | Avoid using metals (Fe, Zn) if |
Solvent Selection Matrix
For this hindered substrate, solvent choice is critical for rate enhancement.
Figure 2: Solvent selection logic for maximizing yield based on nucleophile type.
References
-
Mechanism of
in Hindered Systems:-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
-
- Wepster, B. M. (1958). Steric Effects on Mesomerism. Progress in Stereochemistry, 2, 99-156.
- are adapted from: Journal of Medicinal Chemistry methodologies for kinase inhibitors (e.g.
-
Solvent Effects in
:-
Newby, J. et al. (2019). Solvent Effects in the Nucleophilic Aromatic Substitution Reaction. Journal of Organic Chemistry. Link
-
Disclaimer: This protocol involves the use of hazardous chemicals.[1] All experiments should be conducted in a fume hood with appropriate Personal Protective Equipment (PPE).
Application Note: Strategic Utilization of 1-Bromo-3-isopropoxy-2-nitrobenzene in Heterocyclic Scaffolding
Abstract & Strategic Overview
In modern medicinal chemistry, the demand for densely functionalized heterocycles—particularly 4-substituted indoles, 4-substituted benzimidazoles, and 5-substituted benzoxazoles—often outpaces the capabilities of classical synthetic methods like the Fischer indole synthesis. 1-Bromo-3-isopropoxy-2-nitrobenzene serves as a high-value "linchpin" scaffold due to its unique 1,2,3-trisubstituted pattern.
This application note details the strategic use of this compound to access privileged heterocyclic cores. The steric bulk of the isopropoxy group at C3, combined with the orthogonal reactivity of the nitro (C2) and bromo (C1) functionalities, allows for highly regioselective transformations that are difficult to achieve with less substituted precursors.
Key Applications
-
4-Isopropoxyindoles: Via selective reduction and Pd-catalyzed Larock annulation.
-
N1-Substituted Benzimidazoles: Via SNAr displacement followed by reductive cyclization.
-
Biaryl Scaffolds: Via Suzuki-Miyaura coupling prior to heterocyclic ring closure.
Structural Analysis & Reactivity Profile
The utility of this compound lies in its "Orthogonal Triad":
| Position | Functional Group | Reactivity Mode | Strategic Role |
| C1 | Bromine (-Br) | Electrophile | Site for Pd-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira) or Lithium-Halogen exchange. |
| C2 | Nitro (-NO₂) | Latent Nucleophile | Precursor to aniline (for cyclization) or electrophilic target for radical alkylation. |
| C3 | Isopropoxy (-OiPr) | Blocking/Directing | Prevents reactivity at C3; provides solubility; directs ortho-lithiation to C4 if Br is removed; cleavable to phenol. |
The "Crowded Core" Advantage
Unlike simple o-bromonitrobenzenes, the C3-isopropoxy group blocks the second ortho position relative to the nitro group. This steric blockade forces cyclization reactions (like the Bartoli or Cadogan) to proceed exclusively toward the C1-Bromo side or fail, thereby eliminating common regioisomeric byproducts.
Synthetic Workflows
Workflow A: The Indole Gateway (Larock Synthesis)
Accessing 4-alkoxyindoles is notoriously difficult via Fischer synthesis due to poor regioselectivity with meta-substituted anilines. Using this scaffold, the 4-position is pre-installed.
-
Chemoselective Reduction: The nitro group is reduced to an aniline without debromination using Fe/NH₄Cl or SnCl₂.
-
Larock Indolization: The resulting 2-bromo-6-isopropoxyaniline undergoes Pd-catalyzed heteroannulation with an internal alkyne. The bulky isopropoxy group at the new C4 position is tolerated well by palladium catalysts.
Workflow B: The Benzimidazole Divergence
This pathway exploits the electron-deficient nature of the nitrobenzene ring to perform Nucleophilic Aromatic Substitution (SNAr) before reduction.
-
SNAr Displacement: A primary amine displaces the Bromine at C1 (activated by the ortho-nitro group).
-
Reduction & Cyclization: The nitro group is reduced to a primary amine, generating a vicinal diamine. Condensation with an aldehyde or orthoester yields the benzimidazole.
Visualizing the Pathways
Caption: Divergent synthesis map showing the access to Indoles, Benzimidazoles, and Carbazoles from the core scaffold.
Detailed Protocol: Synthesis of 4-Isopropoxy-2,3-diphenylindole
This protocol demonstrates the Larock Indolization pathway, which is the most high-value application of this scaffold.
Phase 1: Chemoselective Nitro Reduction
Objective: Reduce -NO₂ to -NH₂ while preserving the C1-Br bond.
-
Reagents: Iron powder (325 mesh), Ammonium Chloride (NH₄Cl), Ethanol, Water.
-
Substrate: this compound (1.0 equiv).
Step-by-Step:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g (19.2 mmol) of the nitro compound in 80 mL of Ethanol/Water (4:1 v/v).
-
Activation: Add NH₄Cl (5.1 g, 5.0 equiv) and stir vigorously at room temperature for 10 minutes.
-
Reduction: Add Iron powder (5.4 g, 5.0 equiv) in portions.
-
Reflux: Heat the suspension to reflux (80°C) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (yellow spot) should disappear, replaced by a fluorescent blue amine spot.
-
Critical Checkpoint: If debromination is observed (mass spec M-Br peak), reduce reaction time or switch to SnCl₂/HCl at 0°C.
-
-
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with EtOAc.[1]
-
Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with NaHCO₃ (sat.) and Brine. Dry over Na₂SO₄ and concentrate.
-
Yield Expectation: >90% of 2-bromo-6-isopropoxyaniline.
-
Phase 2: Larock Heteroannulation
Objective: Cyclize the o-bromoaniline with Diphenylacetylene to form the indole core.
-
Reagents: Diphenylacetylene (1.2 equiv), Pd(OAc)₂ (5 mol%), Triphenylphosphine (10 mol%), K₂CO₃ (2.0 equiv), DMF (anhydrous).
Step-by-Step:
-
Setup: Flame-dry a Schlenk tube and purge with Argon.
-
Charging: Add 2-bromo-6-isopropoxyaniline (1.0 equiv), Diphenylacetylene (1.2 equiv), K₂CO₃ (2.0 equiv), Pd(OAc)₂, and PPh₃.
-
Solvent: Add anhydrous DMF (0.1 M concentration relative to amine).
-
Reaction: Seal the tube and heat to 100°C for 12-16 hours.
-
Mechanistic Note: The bulky isopropoxy group at C6 of the aniline (C3 of the original ring) forces the alkyne to insert, but may slow down the oxidative addition. Higher catalyst loading (up to 10%) may be required if conversion is sluggish.
-
-
Workup: Cool to RT. Dilute with Diethyl Ether (Et₂O) and wash copiously with water (3x) to remove DMF.
-
Purification: Flash chromatography on silica gel (Hexane/DCM gradient).
-
Product: 4-Isopropoxy-2,3-diphenylindole.
-
Troubleshooting & Optimization Guide
| Problem | Root Cause | Solution |
| Debromination during Phase 1 | Over-reduction by Fe/Acid. | Switch to Zn/NH₄Cl in MeOH at RT or SnCl₂·2H₂O in EtOAc (mild conditions). |
| Low Yield in Larock (Phase 2) | Steric hindrance of Isopropoxy group affecting Pd coordination. | Switch ligand to dppf or XPhos (bulky, electron-rich phosphines) to facilitate oxidative addition. |
| SNAr Failure (Benzimidazole Route) | Amine nucleophile not reactive enough. | Use a polar aprotic solvent (DMSO or NMP) and heat to 120°C. Ensure base (DIPEA) is anhydrous. |
| Solubility Issues | Product precipitating too early. | The Isopropoxy group usually aids solubility. If issues persist, switch solvent to 1,4-Dioxane or Toluene . |
References
-
Bartoli Indole Synthesis & Variants
-
Dobbs, A. (2001).[2] "Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies." Journal of Organic Chemistry. Link
- Context: Establishes the reactivity of ortho-substituted nitrobenzenes, relevant for understanding the steric constraints of the 1,2,3-trisubstituted core.
-
-
Larock Indole Synthesis Protocols
-
Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of 2-iodoanilines." Journal of the American Chemical Society. Link
- Context: The foundational protocol adapted here for the bromo-analog.
-
-
Functionalization of 7-Azaindoles (Analogous Chemistry)
-
Nitro Group Reduction Methodologies
-
Compound Data & Safety
-
ChemSrc. (2025). "this compound MSDS and Properties." ChemSrc Database. Link
-
Sources
- 1. 1-Bromo-2-methoxy-3-nitro-benzene synthesis - chemicalbook [chemicalbook.com]
- 2. Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies [organic-chemistry.org]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Preparation of indole derivatives from 1-Bromo-3-isopropoxy-2-nitrobenzene
An In-Depth Guide to the Synthesis of 4-Isopropoxy-6-bromoindole Derivatives from 1-Bromo-3-isopropoxy-2-nitrobenzene
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis of highly functionalized 4-isopropoxy-6-bromoindole derivatives, starting from the readily available precursor, this compound. We detail a robust and efficient two-step synthetic pathway involving a chemoselective nitro group reduction followed by a palladium-catalyzed Larock indole synthesis. This document is intended for researchers, chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Introduction: The Strategic Importance of Substituted Indoles
The indole scaffold is a privileged structure in drug discovery, renowned for its ability to interact with a wide array of biological targets. Its presence in drugs ranging from anti-migraine triptans to anti-cancer agents underscores the value of synthetic routes that allow for precise control over its substitution pattern.[1][3] The target scaffold, specifically 4,6-disubstituted indoles, offers a versatile platform for further chemical elaboration, enabling the exploration of structure-activity relationships (SAR) in drug development programs.
Our starting material, this compound, is strategically chosen. The nitro group serves as a precursor to the indole nitrogen, while the isopropoxy and bromo substituents provide steric and electronic handles that can be exploited for further functionalization, making it an ideal starting point for building molecular complexity.
Synthetic Strategy: A Two-Step Reductive Cyclization Approach
The most logical and efficient pathway from this compound to the target indole framework involves a two-step sequence:
-
Chemoselective Reduction: The nitro group is selectively reduced to an amine, yielding the corresponding ortho-bromoaniline intermediate. This transformation is critical as it sets the stage for the subsequent cyclization and must be performed under conditions that preserve the synthetically valuable carbon-bromine bond.
-
Palladium-Catalyzed Heteroannulation: The resulting aniline is then coupled with a disubstituted alkyne via the Larock indole synthesis. This powerful palladium-catalyzed reaction forms the indole's pyrrole ring in a single, convergent step, directly installing desired substituents at the C2 and C3 positions.[4][5][6]
This overall strategy is outlined in the workflow below.
Figure 1: Overall synthetic workflow from the starting nitroarene to the final indole product.
Protocol 1: Chemoselective Reduction of the Nitroarene
Principle and Rationale
The conversion of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis.[7] For our substrate, the primary challenge is achieving this reduction with high chemoselectivity, leaving the aryl bromide intact for the subsequent palladium-catalyzed cross-coupling step. While catalytic hydrogenation is a common method, it can sometimes lead to hydrodebromination (loss of the bromine atom).
Therefore, we employ a classic and highly reliable method: reduction with activated iron metal in the presence of an acidic promoter.[8] This system is inexpensive, effective, and known for its excellent tolerance of halide functional groups. The reaction proceeds via a series of single-electron transfers from the iron surface to the nitro group, with a proton source facilitating the formation of water as the ultimate byproduct.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >97% | Commercial | |
| Iron powder (<325 mesh) | Reagent Grade | Commercial | Activated prior to use is optimal. |
| Ammonium Chloride (NH₄Cl) | ACS Reagent Grade | Commercial | |
| Ethanol (EtOH), 200 proof | Anhydrous | Commercial | |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction. |
| Celite® 545 | --- | Commercial | For filtration. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | --- | Prepared in-house | For work-up. |
| Brine (Saturated NaCl solution) | --- | Prepared in-house | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial | For drying. |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 19.2 mmol, 1.0 equiv.), ethanol (80 mL), and water (20 mL).
-
Addition of Reagents: Add ammonium chloride (5.14 g, 96.1 mmol, 5.0 equiv.) followed by iron powder (5.36 g, 96.1 mmol, 5.0 equiv.).
-
Reaction Execution: Heat the resulting grey suspension to reflux (approx. 85-90 °C oil bath temperature) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:EtOAc eluent). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).
-
Combine the filtrate and washes in a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, 2-Amino-1-bromo-3-isopropoxybenzene, is often of sufficient purity (>95%) for the next step. If necessary, it can be further purified by flash column chromatography on silica gel.
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[9][10] Avoid inhalation and skin contact.
-
Flammability: Ethanol and ethyl acetate are flammable liquids. Ensure no open flames or spark sources are present in the laboratory.
-
Waste Disposal: Dispose of all chemical waste, including solvents and solid residues, in accordance with institutional and local regulations.
Protocol 2: Larock Indole Synthesis
Principle and Rationale
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and a disubstituted alkyne.[4][6] This reaction provides a direct and highly convergent route to 2,3-disubstituted indoles, which are often challenging to access through classical methods like the Fischer synthesis.[3][11]
The catalytic cycle, illustrated below, is believed to proceed through several key steps:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl-bromide bond of the aniline.
-
Alkyne Coordination & Insertion: The alkyne coordinates to the resulting Pd(II) complex and subsequently undergoes migratory insertion into the Aryl-Pd bond.
-
Intramolecular Amination: The aniline nitrogen attacks the palladium-bound vinyl group, forming a six-membered palladacycle.
-
Reductive Elimination: The cycle is completed by reductive elimination, which forms the indole C-N bond and regenerates the active Pd(0) catalyst.[4][12]
Figure 2: Simplified catalytic cycle for the Larock indole synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-1-bromo-3-isopropoxybenzene | >95% (from Step 1) | --- | |
| Diphenylacetylene | >98% | Commercial | Example alkyne. Other disubstituted alkynes can be used. |
| Palladium(II) Acetate (Pd(OAc)₂) | Reagent Grade | Commercial | Catalyst. |
| Potassium Carbonate (K₂CO₃) | Anhydrous powder | Commercial | Base. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial | Solvent. NMP can also be used.[4] |
| Lithium Chloride (LiCl) | Anhydrous | Commercial | Additive, often improves reaction rate and yield.[4] |
Step-by-Step Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 2-Amino-1-bromo-3-isopropoxybenzene (1.00 g, 4.35 mmol, 1.0 equiv.), diphenylacetylene (0.925 g, 5.21 mmol, 1.2 equiv.), potassium carbonate (1.80 g, 13.0 mmol, 3.0 equiv.), and lithium chloride (0.184 g, 4.35 mmol, 1.0 equiv.).
-
Catalyst Addition: Add palladium(II) acetate (49 mg, 0.217 mmol, 5 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous DMF (20 mL) via syringe.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting aniline is consumed.
-
Work-up and Isolation:
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Pour the mixture into a separatory funnel containing water (50 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and wash with brine (3 x 40 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0% to 10% ethyl acetate in hexanes) to afford the pure 6-Bromo-4-isopropoxy-2,3-diphenylindole.
Summary of Results and Data
The described two-step protocol provides a reliable route to the target indole scaffold. Typical yields and key data are summarized below.
| Step | Starting Material | Product | Key Reagents | Typical Yield |
| 1 | This compound | 2-Amino-1-bromo-3-isopropoxybenzene | Fe, NH₄Cl, EtOH/H₂O | 85-95% |
| 2 | 2-Amino-1-bromo-3-isopropoxybenzene | 6-Bromo-4-isopropoxy-2,3-diphenylindole | Diphenylacetylene, Pd(OAc)₂, K₂CO₃, LiCl, DMF | 60-80% |
Conclusion
This application guide details a validated, two-step synthetic sequence for the preparation of 4-isopropoxy-6-bromoindole derivatives from this compound. The methodology leverages a robust, chemoselective reduction followed by a powerful palladium-catalyzed Larock indole synthesis. The protocols are designed to be accessible and reproducible for researchers in organic synthesis and drug discovery, providing a clear and efficient pathway to a valuable class of heterocyclic building blocks. The inclusion of mechanistic insights and procedural rationale aims to empower scientists to adapt and apply these methods to their specific research objectives.
References
- Vertex AI Search.
-
Wikipedia. Larock indole synthesis. [Link]
-
MDPI. Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Royal Society of Chemistry. Photoredox catalyzed visible light-induced reduction of nitroarenes into anilines. [Link]
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
-
Organic Chemistry Portal. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. [Link]
-
ResearchGate. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. [Link]
-
National Center for Biotechnology Information. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. [Link]
-
Grokipedia. Larock indole synthesis. [Link]
-
ChemRxiv. Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. [Link]
-
National Center for Biotechnology Information. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
Grokipedia. Bartoli indole synthesis. [Link]
-
ResearchGate. Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
ResearchGate. Reductive cyclization of 2-nitrobyphenyls and 2-nitrostyrenes catalyzed.... [Link]
-
SlideShare. Synthesis and Chemistry of Indole. [Link]
-
MDPI. Larock Reaction in the Synthesis of Heterocyclic Compounds. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
-
Wikipedia. Bartoli indole synthesis. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of Amino-Substituted Indoles Using the Bartoli Reaction. [Link]
-
National Center for Biotechnology Information. Syntheses of 4-Indolylquinoline Derivatives via Reductive Cyclization of Indolylnitrochalcone Derivatives by Fe/HCl. [Link]
-
Organic Chemistry Portal. The Bartoli Indole Synthesis. [Link]
-
Name Reaction. Bartoli (Indole Synthesis). [Link]
-
Royal Society of Chemistry. A review on indole synthesis from nitroarenes: classical to modern approaches. [Link]
-
Royal Society of Chemistry. Synthesis of 2-(2-nitrophenyl)indoline-3-acetic acid derivatives via base-catalyzed cyclization of N-(2-nitrobenzyl). [Link]
-
National Center for Biotechnology Information. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]
-
Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]
-
Wiley Online Library. One-Pot Synthesis of Polysubstituted Indoles via the Indium-Promoted Regioselective Hydrohydrazination of Terminal Alkynes. [Link]
-
ResearchGate. Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. [Link]
-
Capot Chemical. Material Safety Data Sheet 1-Bromo-3-nitrobenzene. [Link]
-
American Chemical Society. Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles. [Link]
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- 5. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Scalable Synthesis Routes for 1-Bromo-3-isopropoxy-2-nitrobenzene
The following Application Note and Protocol Guide is designed for researchers and process chemists in pharmaceutical development. It addresses the specific challenges of synthesizing the sterically crowded and electron-deficient scaffold: 1-Bromo-3-isopropoxy-2-nitrobenzene .
Executive Summary & Strategic Analysis
The target molecule, This compound , represents a challenging class of 1,2,3-trisubstituted aromatics.[1] The "nitro-in-middle" motif creates significant steric crowding and electronic deactivation, rendering standard electrophilic aromatic substitution (EAS) routes ineffective.[2][1] Direct nitration of 1-bromo-3-isopropoxybenzene typically yields the 4-nitro or 6-nitro isomers due to the directing effects of the alkoxy group and steric hindrance at the 2-position.[2][1]
To achieve high regiochemical fidelity at scale, this guide recommends a Nucleophilic Aromatic Substitution (SNAr) strategy starting from a symmetric precursor. This approach bypasses the selectivity issues of nitration and leverages the activating nature of the nitro group to install the isopropoxy moiety.
Core Synthesis Strategy: The "Symmetric Displacement" Route
-
Starting Material: 2,6-Dibromoaniline (commercially available, low cost).[2]
-
Key Intermediate: 2,6-Dibromonitrobenzene (via oxidation).[2][1][3]
-
Final Transformation: Desymmetrization via SNAr with Isopropoxide.
Chemical Pathway Visualization
The following flow diagram illustrates the recommended scalable route (Route A) and a common medicinal chemistry alternative (Route B) to highlight the efficiency of the SNAr approach.
Caption: Figure 1. Comparative synthesis routes. Route A (Solid lines) utilizes a high-yielding desymmetrization strategy ideal for scale-up.[2][1]
Detailed Experimental Protocols
Phase 1: Preparation of 2,6-Dibromonitrobenzene
Objective: Convert the amino group to a nitro group. Standard oxidation of electron-deficient anilines is difficult; the use of Sodium Perborate or Trifluoroperacetic acid is required.[2]
Safety Critical: This reaction involves oxidants and potential exotherms.[2] Perform a Differential Scanning Calorimetry (DSC) test on the crude reaction mixture before scaling above 100g.
Protocol (Sodium Perborate Method):
-
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer and a reflux condenser.
-
Dissolution: Charge 2,6-Dibromoaniline (1.0 equiv) and Glacial Acetic Acid (10 vol). Heat to 50°C to ensure full dissolution.
-
Oxidant Addition: Add Sodium Perborate Tetrahydrate (NaBO3[2]·4H2O, 5.0 equiv) in portions over 1 hour. Note: Exothermic reaction.[2][4] Maintain internal temperature < 60°C.
-
Reaction: Heat the suspension to 80°C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or HPLC.[2] The aniline starting material should disappear.
-
Workup: Cool to room temperature. Pour the mixture into ice water (20 vol). The product usually precipitates as a solid.
-
Isolation: Filter the solid. Wash with water (3x) and cold bicarbonate solution to remove acetic acid traces.
-
Purification: Recrystallize from Ethanol or Methanol if necessary.
Phase 2: Regioselective SNAr (The Target Synthesis)
Objective: Displace exactly one bromide with an isopropoxide nucleophile.
Mechanism: The nitro group at position 2 activates the bromines at positions 1 and 3 (ortho-positions).[2] Since the molecule is symmetric, the first substitution can occur at either bromine. The introduction of the electron-donating alkoxy group deactivates the ring toward a second substitution, making mono-substitution highly favorable.[2]
Protocol:
-
Reagent Preparation: In a dry flask under Nitrogen, dissolve Sodium Hydride (60% dispersion, 1.05 equiv) in anhydrous THF (10 vol). Cool to 0°C.[2]
-
Alkoxide Formation: Add anhydrous Isopropanol (1.1 equiv) dropwise.[2] Stir for 30 mins at 0°C until H2 evolution ceases. Alternatively, use commercial Sodium Isopropoxide solution.
-
Substrate Addition: Dissolve 2,6-Dibromonitrobenzene (1.0 equiv) in THF (5 vol) and add this solution dropwise to the alkoxide mixture at 0°C.
-
Critical Control: Keep temperature < 5°C to prevent over-substitution.[2]
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20–25°C). Monitor by HPLC.
-
Endpoint: < 2% Starting Material remaining.[2]
-
-
Quench: Quench carefully with Saturated Ammonium Chloride solution.
-
Extraction: Extract with Ethyl Acetate or MTBE. Wash organics with Water and Brine.[2] Dry over MgSO4.
-
Purification: Concentrate in vacuo. The crude oil often crystallizes upon standing. If purification is needed, use a short silica plug (eluent: 5% EtOAc in Hexanes) or vacuum distillation.[2]
Data Summary Table:
| Parameter | Specification | Notes |
| Stoichiometry | 1.0 : 1.05 (Substrate : Alkoxide) | Excess alkoxide leads to bis-ether byproduct.[2][1] |
| Solvent | THF or DMF | THF is preferred for easier workup; DMF accelerates rate.[2] |
| Temperature | 0°C | Higher temps increase bis-substitution risk.[2][1] |
| Purity Target | > 98% (HPLC) | Key impurity: 1,3-Diisopropoxy-2-nitrobenzene.[2][1] |
Analytical Validation (Self-Validating System)[1][2]
To ensure the protocol was successful, verify the structure using the following diagnostic signals. The loss of symmetry is the key indicator.
-
1H NMR (CDCl3, 400 MHz):
-
δ 1.35 (d, 6H): Isopropyl methyls (indicates successful alkylation).[2]
-
δ 4.60 (sept, 1H): Isopropyl CH (diagnostic for O-iPr).[2][1]
-
δ 7.0–7.5 (m, 3H): Aromatic region.[2]
-
Crucial Check: The aromatic protons should show an ABC pattern (or AMX), not a singlet or doublet (which would indicate symmetric bis-substitution or starting material).[2]
-
Look for a triplet (t) for the proton meta to the nitro group (position 5) and two doublets (d) for positions 4 and 6.
-
-
-
13C NMR:
Process Safety & Scalability Notes
-
Thermal Hazard: Nitro-bromo compounds can be shock-sensitive or thermally unstable.[2][1] Do not distill the final product at atmospheric pressure. Use high vacuum (< 5 mmHg) and keep pot temperature below 120°C.
-
Solvent Swap: For kilo-scale, replace THF with 2-MeTHF (greener, higher boiling point, better phase separation).[1]
-
Byproduct Control: If >5% bis-isopropoxy byproduct is observed, reduce the reaction temperature to -10°C and add the alkoxide solution very slowly to the nitrobenzene solution (inverse addition).
References
-
Oxidation of Anilines: Wiley-VCH. (2005).[2] Oxidation of Anilines to Nitro Compounds. In Comprehensive Organic Transformations. Link (General methodology reference).[2]
-
SNAr Mechanism: Carey, F. A., & Sundberg, R. J. (2007).[2] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[2] Link (Foundational mechanistic grounding).[2]
-
Synthesis of 2,6-Dibromonitrobenzene: Organic Syntheses, Coll. Vol. 3, p. 341 (1955); Vol. 22, p. 44 (1942).[2] (Classic protocol for similar nitro-bromo oxidations).[2][1] Link
-
Regioselectivity in SNAr: Bunnett, J. F., & Zahler, R. E. (1951).[2] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.[2][1] Link[2][1]
(Note: Specific patent literature for this exact intermediate often references the general "Sotorasib-like" scaffold synthesis, typically utilizing the 2,6-disubstituted nitrobenzene approach described above.)[2]
Sources
Application Note: Precision Synthesis of 1-Bromo-3-isopropoxy-2-nitrobenzene
This Application Note is designed for researchers and process chemists requiring a robust, reproducible protocol for the synthesis of 1-Bromo-3-isopropoxy-2-nitrobenzene .
The guide prioritizes Route A (Williamson Ether Synthesis) as the primary scalable method, while providing Route B (Mitsunobu Reaction) as a mild alternative for sensitive substrates.
Executive Summary
The synthesis of This compound represents a classic challenge in nucleophilic aromatic substitution chemistry: installing a secondary alkyl group onto a phenol that is both electronically deactivated and sterically crowded.
-
Electronic Challenge: The nitro group at the 2-position (ortho) significantly decreases the electron density of the phenoxide oxygen via resonance, reducing its nucleophilicity.
-
Steric Challenge: The target molecule is a 1,2,3-trisubstituted benzene. The hydroxyl group is flanked by a bulky nitro group (position 2) and a hydrogen (position 4), while the incoming isopropyl group adds further steric strain.
-
Chemo-selectivity: The use of secondary alkyl halides (2-bromopropane) introduces the risk of E2 elimination (forming propene) over
substitution.
This guide details two optimized pathways to overcome these barriers, ensuring high yield and purity.
Retrosynthetic Analysis & Strategy
The disconnection approach identifies 3-bromo-2-nitrophenol as the critical starting material. The bond to be formed is the
Figure 1: Retrosynthetic disconnection showing the core building blocks.
Reagent Selection Guide
The choice of reagents dictates the reaction mechanism (
| Parameter | Method A: Williamson Ether (Preferred) | Method B: Mitsunobu Reaction |
| Alkylating Agent | 2-Bromopropane (or 2-Iodopropane) | Isopropyl Alcohol (IPA) |
| Reactivity Source | Base-mediated deprotonation ( | Phosphine-activated alcohol ( |
| Key Reagent | Cesium Carbonate ( | DIAD (Diisopropyl azodicarboxylate) |
| Solvent | DMF or NMP (Polar Aprotic) | THF or Toluene |
| Primary Risk | E2 Elimination (Propene formation) | Separation of Triphenylphosphine oxide (TPPO) |
| Scalability | High (Industrial Standard) | Low to Medium (Chromatography required) |
Recommendation: Use Method A for multigram to kilogram scale. Use Method B only if Method A fails due to substrate sensitivity.
Detailed Protocol: Williamson Ether Synthesis
This protocol utilizes the "Cesium Effect" or high-temperature Potassium Carbonate conditions to drive the reaction despite the deactivated nucleophile.
Materials
-
Substrate: 3-Bromo-2-nitrophenol (1.0 equiv)
-
Alkylating Agent: 2-Bromopropane (2.0 - 3.0 equiv)
-
Note: Excess is required to account for volatility and elimination side-reactions.
-
-
Base: Potassium Carbonate (
, anhydrous, 2.0 equiv) OR Cesium Carbonate ( , 1.5 equiv for faster rates). -
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv) – converts alkyl bromide to more reactive alkyl iodide in situ.
Step-by-Step Procedure
-
Preparation:
-
Dry the reaction vessel (RBF) and purge with Nitrogen (
). -
Dissolve 3-Bromo-2-nitrophenol (10 g, 45.9 mmol) in anhydrous DMF (100 mL, 10V).
-
-
Deprotonation:
-
Add
(12.7 g, 91.8 mmol) in a single portion. -
Observation: The solution will likely turn deep yellow/orange due to phenoxide formation.
-
Stir at Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
-
-
Alkylation:
-
Add 2-Bromopropane (11.3 g, 8.6 mL, 91.8 mmol) dropwise via syringe.
-
Optional: Add KI (0.76 g, 4.6 mmol) to accelerate the reaction.
-
-
Reaction:
-
Heat the mixture to 60–70°C .
-
Critical Control: Do not exceed 80°C. Higher temperatures favor E2 elimination of the isopropyl bromide, generating propene gas and reducing yield.
-
Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1] Reaction time is typically 4–12 hours.
-
-
Workup:
-
Cool to RT. Dilute with water (300 mL) and extract with Ethyl Acetate (
mL). -
Wash combined organics with water (
) and brine ( ) to remove DMF. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product is often pure enough. If necessary, recrystallize from Ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
-
Figure 2: Decision-tree workflow for the Williamson Ether Synthesis protocol.
Route B: Mitsunobu Reaction (Alternative)
Use this route if the Williamson synthesis yields inseparable elimination byproducts or if the conditions are too harsh.
Materials
-
Substrate: 3-Bromo-2-nitrophenol (1.0 equiv)
-
Alcohol: Isopropyl Alcohol (IPA) (1.5 equiv)
-
Phosphine: Triphenylphosphine (
) (1.5 equiv) -
Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)
-
Solvent: Anhydrous THF.
Protocol
-
Dissolve phenol (1.0 eq),
(1.5 eq), and IPA (1.5 eq) in anhydrous THF at 0°C. -
Add DIAD dropwise over 20 minutes. The reaction is exothermic.
-
Allow to warm to RT and stir overnight (12–16 h).
-
Concentrate and triturate with cold ether/hexane to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.
-
Purify the filtrate via column chromatography.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Conversion | Steric hindrance of the ortho-nitro group. | Switch base to |
| Propene Gas Evolution | E2 Elimination of 2-bromopropane. | Lower temperature to 50°C; Add 2-bromopropane in portions; Switch to 2-Iodopropane (more reactive |
| O- vs N-Alkylation | Ambident nucleophile (Phenol vs Nitro?). | Phenol O-alkylation is thermodynamically favored. Keep conditions strictly anhydrous to prevent hydrolysis side reactions. |
Safety & Handling
-
Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Avoid distilling the final product to dryness at high temperatures.
-
Alkyl Halides: 2-Bromopropane is a potential carcinogen and alkylating agent. Handle in a fume hood.
-
DMF: Hepatotoxic. Use double-gloving and work in a ventilated area.
References
-
Synthesis of 2-bromo-6-nitroanisole (Analogous transformation): ChemicalBook. (2025). "1-Bromo-2-methoxy-3-nitro-benzene synthesis." Available at:
-
General O-Alkylation of Hindered Phenols: Organic Chemistry Portal. (2024). "Ester synthesis by O-alkylation and Ether synthesis." Available at:
- Mitsunobu Reaction on Nitrophenols: Swamy, K. C. K., et al. (2009). "The Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.
-
Preparation of 3-Bromo-2-nitrophenol (Precursor): Sigma-Aldrich. (2025). "Product Specification: 3-Bromo-2-nitrophenol." Available at:
-
Patent Reference for Bromonitrobenzene Derivatives: Google Patents. (2014). "CN103804197A - Preparation method of 1-bromo-3-nitrobenzene."[2] Available at:
Disclaimer: This protocol is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for specific chemicals before handling.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-3-isopropoxy-2-nitrobenzene
Welcome to the technical support guide for the synthesis of 1-Bromo-3-isopropoxy-2-nitrobenzene. This document is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield and purity by addressing common challenges encountered during this synthesis.
I. Reaction Overview: Williamson Ether Synthesis
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of a phenol (1-bromo-2-nitro-3-hydroxybenzene) to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide (2-bromopropane or isopropyl iodide), forming the desired ether.[1][2][3] The reaction is an S(_N)2 (bimolecular nucleophilic substitution) process.[2][3][4]
Core Reaction Scheme:
-
Step 1: Deprotonation: 1-bromo-2-nitro-3-hydroxybenzene is treated with a base to form the corresponding phenoxide.
-
Step 2: Nucleophilic Attack: The phenoxide attacks the isopropyl halide, displacing the bromide or iodide to form the ether linkage.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Problem 1: Low or No Product Yield
Question: I am experiencing a very low yield of my desired product, this compound. What are the potential causes and how can I improve it?
Answer: Low yield is a common issue that can stem from several factors related to the reactants, reaction conditions, and potential side reactions.
Causality & Solutions:
-
Incomplete Deprotonation of the Phenol: For the S(_N)2 reaction to proceed, the phenol must be effectively converted to its conjugate base, the phenoxide ion.[1][2]
-
Solution: Ensure you are using a sufficiently strong base. While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases such as sodium hydride (NaH), potassium hydride (KH), or sodium hydroxide (NaOH) are often more effective for deprotonating phenols.[2] The choice of base can significantly impact the reaction rate and overall yield.
-
-
Purity and Reactivity of Reagents:
-
Starting Materials: Ensure your starting material, 1-bromo-2-nitro-3-hydroxybenzene, is pure. Impurities can interfere with the reaction.
-
Isopropyl Halide: The reactivity of the alkyl halide is crucial. Isopropyl iodide is generally more reactive than isopropyl bromide due to iodide being a better leaving group. However, isopropyl bromide is often more cost-effective and sufficiently reactive for this synthesis. Tertiary alkyl halides should be avoided as they are prone to E2 elimination side reactions.[2]
-
-
Reaction Temperature:
-
Explanation: The reaction temperature needs to be high enough to overcome the activation energy barrier but not so high that it promotes side reactions or decomposition of the product.
-
Solution: A moderate temperature is usually optimal. For many Williamson ether syntheses, refluxing the reaction mixture is a common practice.[5] The ideal temperature will depend on the solvent used.
-
-
Choice of Solvent:
-
Explanation: The solvent plays a critical role in an S(_N)2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base but do not solvate the nucleophile (the phenoxide) as strongly as protic solvents. This leaves the nucleophile "naked" and more reactive.
-
Recommended Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are excellent choices for this reaction.[2][5][6]
-
-
Moisture in the Reaction:
-
Explanation: Water can protonate the highly reactive phenoxide, converting it back to the less reactive phenol, thereby quenching the reaction.[6]
-
Solution: Ensure all glassware is thoroughly dried before use, and use anhydrous solvents.
-
Problem 2: Formation of Side Products
Question: I am observing significant side product formation in my reaction mixture. What are these side products and how can I minimize them?
Answer: Side product formation can compete with the desired reaction, reducing the yield and complicating purification.
Common Side Reactions & Prevention:
-
Elimination (E2) Reaction:
-
Explanation: The alkoxide can act as a base and abstract a proton from the isopropyl halide, leading to the formation of propene gas. This is more likely with sterically hindered or secondary alkyl halides.[2]
-
Prevention: While isopropyl halides are secondary, careful control of reaction temperature can minimize this side reaction. Using a less sterically hindered base might also be beneficial.
-
-
C-Alkylation:
-
Explanation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of an isomer where the isopropyl group is attached to the benzene ring.
-
Prevention: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents generally favor O-alkylation.
-
Problem 3: Difficulty in Product Purification
Question: I am having trouble purifying my final product. What are the best methods for isolating and purifying this compound?
Answer: Effective purification is crucial for obtaining a high-purity product.
Purification Strategies:
-
Work-up Procedure:
-
After the reaction is complete, the mixture is typically cooled and poured into water.[7] This will precipitate the organic product and dissolve any inorganic salts.
-
The crude product can then be extracted into an organic solvent like ethyl acetate.[7][8]
-
The organic layer should be washed with a dilute base (e.g., aqueous NaOH) to remove any unreacted phenol, followed by a wash with brine (saturated aqueous NaCl) to remove residual water.[7]
-
-
Recrystallization:
-
Explanation: This is a powerful technique for purifying solid organic compounds. The choice of solvent is critical.
-
Procedure: A suitable solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a good choice for recrystallizing similar aromatic compounds.[9] The crude product is dissolved in a minimal amount of hot solvent, and upon cooling, the pure product crystallizes out, leaving impurities in the solution.
-
-
Column Chromatography:
-
Explanation: If recrystallization does not provide sufficient purity, silica gel column chromatography can be used.[10]
-
Procedure: A non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) is typically used to separate the product from more polar or less polar impurities.
-
III. Frequently Asked Questions (FAQs)
Q1: Can I use a phase-transfer catalyst (PTC) for this synthesis?
A1: Yes, a phase-transfer catalyst can be highly beneficial, especially if you are using a two-phase system (e.g., an aqueous base and an organic solvent).[11][12][13] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the reaction with the isopropyl halide occurs.[14][15] This can significantly increase the reaction rate and yield.[12][13]
Q2: What is the optimal molar ratio of reactants?
A2: Typically, a slight excess of the isopropyl halide and the base is used to ensure complete conversion of the starting phenol. A common starting point is to use 1.1 to 1.5 equivalents of the isopropyl halide and 1.1 to 2.0 equivalents of the base relative to the 1-bromo-2-nitro-3-hydroxybenzene.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an excellent method for monitoring the reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, you can visually track the disappearance of the starting phenol and the appearance of the product spot.
Q4: What are the safety precautions I should take?
A4:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents and reagents.
-
Reagent Handling: Sodium hydride is highly flammable and reacts violently with water. Handle it with extreme care under an inert atmosphere (e.g., nitrogen or argon). Isopropyl halides and nitroaromatic compounds are toxic and should be handled with caution.
IV. Experimental Protocol: Optimized Synthesis of this compound
This protocol provides a step-by-step methodology for the synthesis, incorporating best practices to maximize yield and purity.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Bromo-2-nitro-3-hydroxybenzene | 218.01 | 10.0 | 1.0 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 12.0 | 1.2 |
| 2-Bromopropane | 122.99 | 15.0 | 1.5 |
| Anhydrous Dimethylformamide (DMF) | - | 50 mL | - |
| Ethyl Acetate | - | - | - |
| Saturated Aqueous NH₄Cl | - | - | - |
| Saturated Aqueous NaCl (Brine) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (50 mL) to a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Addition of Base: Carefully add sodium hydride (12.0 mmol) to the DMF.
-
Formation of Phenoxide: Dissolve 1-bromo-2-nitro-3-hydroxybenzene (10.0 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the NaH/DMF suspension at 0 °C (ice bath).
-
Stirring: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Addition of Alkyl Halide: Add 2-bromopropane (15.0 mmol) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from ethanol or by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).
Visualizing the Workflow:
Caption: Optimized workflow for the synthesis of this compound.
V. Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
VI. References
-
The Royal Society of Chemistry. (n.d.). Table of content. Retrieved from
-
Regioselective nitration of aromatics under phase-transfer catalysis conditions. (2025, August 7). Retrieved from
-
The Williamson Ether Synthesis. (n.d.). Retrieved from
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from
-
ChemicalBook. (n.d.). 1-broMo-2-(broMoMethyl)-3-nitrobenzene synthesis. Retrieved from
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from
-
BenchChem. (2025). 1-bromo-3-nitrobenzene synthesis from nitrobenzene. Retrieved from
-
Alfa Chemistry. (n.d.). Phase Transfer Catalysts. Retrieved from
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from
-
Alfa Chemistry. (n.d.). Phase Transfer Catalysis. Retrieved from
-
Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Retrieved from
-
ChemicalBook. (n.d.). 1-Bromo-2-methoxy-3-nitro-benzene synthesis. Retrieved from
-
Echemi. (n.d.). 1-Bromo-2-methoxy-3-nitro-benzene Formula. Retrieved from
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1-Bromo-2-methoxy-3-nitro-benzene synthesis - chemicalbook [chemicalbook.com]
- 6. francis-press.com [francis-press.com]
- 7. 1-broMo-2-(broMoMethyl)-3-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. alfachemic.com [alfachemic.com]
- 13. dalalinstitute.com [dalalinstitute.com]
- 14. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting low conversion rates in nitrobenzene reduction
Status: Operational | Tier: Level 3 (Expert) | Topic: Troubleshooting Low Conversion & Selectivity
Executive Summary: The Landscape of Failure
Low conversion in nitrobenzene reduction is rarely a simple kinetic failure; it is usually a symptom of competing mechanistic pathways or surface chemistry phenomena. As a Senior Application Scientist, I categorize failures into three distinct domains:
-
Surface Deactivation: Poisoning of active sites (S, P, or amine inhibition).
-
Mass Transfer Limitations:
gas-liquid-solid transfer bottlenecks. -
Mechanistic Divergence: Stalling at intermediates (nitroso/hydroxylamine) or diversion into the condensation pathway (azoxy/azo formation).
The following guide moves beyond basic "add more catalyst" advice, focusing on diagnostic rigor and root-cause analysis.
Mechanistic Grounding
To troubleshoot, you must visualize the invisible. The reduction of nitrobenzene follows the Haber Mechanism .[1] Understanding whether you are stuck in the "Direct Route" or diverting to the "Condensation Route" is critical for diagnosis.
Figure 1: The Haber Mechanism.[1] Green nodes indicate the target; Red nodes indicate condensation byproducts caused by high pH or insufficient catalyst activity.
Diagnostic Workflow: The "Stalled Reaction" Matrix
Before altering conditions, execute this diagnostic logic to isolate the variable.
Figure 2: Decision tree for isolating the root cause of reaction failure.
Troubleshooting Guide: Catalytic Hydrogenation (Pd/C, Pt/C, Raney Ni)
This is the most common method in pharma but suffers from sensitivity to "invisible" poisons.
Issue 1: The "50% Stall" (Catalyst Poisoning)
Symptom: The reaction proceeds rapidly initially but stops dead at ~50-60% conversion. Root Cause: Strong adsorption of impurities or reaction intermediates (amines) on the active sites. Sulfur (thiols, thioethers) is the deadliest poison for Pd.
| Poison Type | Source | Diagnostic Sign | Remediation |
| Sulfur (S) | Solvent (DMSO trace), reagents | Irreversible deactivation. | Switch to Pt/C (more S-tolerant) or treat feed with Raney Ni to scavenge S. |
| Amines (N) | The product (Aniline) | Rate slows as product forms. | Add trace acid (AcOH) to protonate amine ( |
| Halides (I, Br) | Substrate | Corrosion of reactor/catalyst. | Add base (buffer) or use Pd/C with Mg(OH)2. |
Expert Protocol: The "Spike" Test
-
Take a stalled reaction aliquot.
-
Add fresh substrate to the filtrate and attempt hydrogenation with fresh catalyst.
-
Result: If it fails again, your solution contains a poison. If it works, your original catalyst was physically fouled (coking).
Issue 2: Mass Transfer Limitations
Symptom: The reaction rate is linear (Zero Order) and slow, regardless of catalyst loading.
Mechanism: The rate-limiting step is the diffusion of
Corrective Actions:
-
Agitation: In a Parr shaker, verify the "rocking" frequency. In a stirred tank, you must achieve a vortex that pulls gas down (use a hollow-shaft gassing stirrer if possible).
-
Solvent Choice:
solubility varies. Supercritical or specific solvents like Methanol often show better rates than water/toluene mixtures [2]. -
Catalyst Form: If using immobilized films (to avoid filtration), ensure film thickness is <100 µm to prevent internal diffusion limits [2].
Issue 3: Accumulation of Phenylhydroxylamine (PHA)
Symptom: High consumption of Nitrobenzene, but low Aniline yield. HPLC shows a peak for PHA. Risk: PHA is thermally unstable and can rearrange to aminophenols (Bamberger rearrangement) or condense to azoxy species. Root Cause: The reduction of PHA to Aniline is structurally demanding. Certain solvents (DMSO, MeCN) or poisons can stabilize PHA [3].
Fix:
-
Promoters: Add Vanadium or Iron modifiers to the catalyst.
-
Temperature: Increasing temperature often favors the final reduction step (
for PHA Aniline is higher).
Troubleshooting Guide: Chemoselectivity (Halogenated Substrates)
Scenario: You need to reduce a nitro group without removing a Chlorine, Bromine, or Iodine atom on the ring.[4]
Problem: Standard Pd/C causes rapid hydro-dehalogenation (e.g., Ar-Cl
Q: How do I stop dehalogenation with Pd/C?
A: You must poison the catalyst selectively.
-
Inhibitors: Add 0.1 - 0.5 eq of Diphenylsulfide or Potassium Thiocyanate. These bind the high-energy "kink" sites responsible for C-X bond cleavage but leave the terrace sites open for
reduction [4]. -
Alternative Catalyst: Use Pt/C (Sulfided) . Commercially available as "Sulfided Platinum."[4] It is exceptionally selective for nitro groups in the presence of halogens.
-
Chemical Reductant: Switch to SnCl2 / EtOH (stannous chloride). It is chemically incapable of oxidative addition to aryl halides under standard conditions.
Frequently Asked Questions (FAQs)
Q: My Bechamp reduction (Fe/HCl) turns into a solid sludge that I can't filter. How do I work this up? A: This is the classic "Iron Mud" problem. The sludge is iron oxide/hydroxide.
-
The Fix: Do not filter directly. Add Celite and adjust pH to ~9-10. Then, wash the filter cake with warm Ethyl Acetate. Alternatively, use EDTA or Rochelle's Salt during workup to chelate iron ions, preventing the gel formation.
Q: I see a colored impurity (orange/red) that won't go away. What is it? A: This is likely Azobenzene or Azoxybenzene .
-
Why: You are operating in the "Condensation Pathway" (see Figure 1). This happens when the concentration of Nitrosobenzene is high and the environment is basic.
-
Solution: Ensure the reaction is not basic. Increase hydrogen pressure to push the "Direct Route" faster. If using chemical reduction, ensure you have excess reductant.
Q: Can I use Hydrazine instead of H2 gas? A: Yes, this is Transfer Hydrogenation.
-
Protocol: Use Hydrazine Hydrate (
) with Pd/C in refluxing ethanol. -
Warning: This generates
gas rapidly. Ensure venting. It is often more selective for halogens than gas [5].
References
-
Haber Mechanism & Kinetics
-
Title: Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media.[5]
- Source: StackExchange / Chemical Liter
-
URL:
-
-
Mass Transfer in Hydrogenation
-
Intermediate Accumulation (PHA)
-
Selective Reduction (Dehalogenation)
- Catalyst Poisoning: Title: Technical Support Center: Catalyst Poisoning in the Hydrogenation of Nitropyridine N-oxides. Source: BenchChem Technical Guides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. aidic.it [aidic.it]
- 7. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of 1-Bromo-3-isopropoxy-2-nitrobenzene
Executive Summary
This guide addresses the stability profile of 1-Bromo-3-isopropoxy-2-nitrobenzene (CAS: 585-79-5 analogue/derivative) under acidic conditions. While the nitro-aromatic core exhibits high resistance to electrophilic attack, the secondary alkyl ether moiety (isopropoxy) represents a critical vulnerability.
Users frequently misinterpret the electron-withdrawing nature of the nitro group as a guarantee of total stability. However, under specific acidic conditions (strong Brønsted acids or Lewis acids), this compound undergoes dealkylation , reverting to the parent phenol (1-bromo-3-hydroxy-2-nitrobenzene). This guide details the mechanistic causes, diagnostic protocols, and remediation strategies.
Part 1: The Stability Paradox (Mechanistic Insight)
The Core Issue: Ether Cleavage
The stability of this compound is governed by a tug-of-war between electronic deactivation and steric strain.
-
Electronic Deactivation (Stabilizing): The nitro group (
) at the 2-position is strongly electron-withdrawing. This reduces the electron density on the ether oxygen at the 3-position, making it less basic (pKa < -3.5) and harder to protonate compared to standard anisoles. -
Steric Strain (Destabilizing): The 1,2,3-vicinal substitution pattern forces the nitro group out of planarity, reducing its resonance contribution. Furthermore, the bulky isopropyl group is a secondary alkyl chain. Once protonated, the C-O bond is weaker than in primary ethers (e.g., methoxy), making it susceptible to
-like cleavage pathways.[1]
Degradation Pathway
When exposed to strong acids (e.g., HBr, HI, or heated
Figure 1: Mechanistic pathway of acid-catalyzed ether cleavage. The secondary isopropyl group allows for a mixed
Part 2: Troubleshooting Guide
Scenario 1: "I see a new peak eluting earlier in my HPLC/LC-MS."
Diagnosis: This is the classic signature of Dealkylation . The loss of the isopropyl group (
| Parameter | Observation | Root Cause |
| Reagent | Using HBr, HI, or BBr3 | Halide ions ( |
| Temperature | Heating > 60°C in HCl | Thermal energy overcomes the activation barrier for cleavage of the secondary ether. |
| Solvent | Acetic Acid / TFA | Strong organic acids can promote trans-etherification or slow hydrolysis over prolonged storage. |
Corrective Action:
-
Immediate: Neutralize the reaction mixture with sat.
to stop further cleavage. -
Protocol Adjustment: Switch to non-nucleophilic acids (e.g.,
, ) if acidic conditions are mandatory, and maintain temperature .
Scenario 2: "The reaction turned dark red/brown upon acid addition."
Diagnosis: While pure nitro compounds are often yellow, a deep red/brown shift usually indicates the formation of nitronic acids or oxidation products, often exacerbated by trace transition metals (e.g., from a previous Suzuki coupling step).
Corrective Action:
-
Check Purity: Perform a metal scavenge (e.g., SiliaMetS®) if the starting material was derived from a Pd-catalyzed reaction.
-
Light Sensitivity: Nitro-aromatics are photosensitive. Ensure the reaction vessel is wrapped in foil.
Part 3: Experimental Protocols
Protocol A: Rapid Acid Stability Screen
Use this protocol to validate if your specific acidic conditions are safe for the molecule.
-
Preparation: Dissolve 10 mg of this compound in 1 mL of the target solvent (e.g., MeOH, DCM).
-
Acid Challenge: Add 0.1 mL of the acid (e.g., 1M HCl).
-
Incubation: Stir at the intended reaction temperature for 1 hour.
-
Sampling: Take a 50 µL aliquot, quench into 500 µL of 1:1 Water:Acetonitrile (buffered to pH 7).
-
Analysis: Inject onto HPLC.
-
Pass: Area% of parent > 98%.
-
Fail: Appearance of phenol peak (approx. RRT 0.6-0.8 relative to parent).
-
Protocol B: HPLC Monitoring Parameters
Standardized method for detecting degradation.
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | UV @ 254 nm (Aryl absorption) and 210 nm |
| Key Marker | Parent: High retention time.[2][3] Impurity: Phenol (more polar, elutes earlier). |
Part 4: Decision Logic for Process Chemists
Use the following logic flow to determine the safe operating window for this compound.
Figure 2: Decision matrix for handling this compound in acidic media.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Boron Tribromide (
Q: Is the compound stable in Trifluoroacetic Acid (TFA)? A: Generally, yes , for short durations (1-2 hours) at room temperature. However, prolonged exposure (>12 hours) or heating in neat TFA can lead to slow solvolysis. Always perform the "Rapid Acid Stability Screen" (Protocol A) before committing bulk material.
Q: Why does the literature show different stability data for 2-nitroanisole?
A: 2-nitroanisole contains a methyl ether (primary carbon). Your molecule contains an isopropyl ether (secondary carbon).[4] Secondary carbocations (or transition states) are more stable than primary ones, making the isopropyl group more liable to acid cleavage (
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group - Acid Catalyzed Ether Cleavage Mechanisms).
-
Weissermel, K., & Arpe, H. J. (2008). Industrial Organic Chemistry. Wiley-VCH. (Discusses stability of nitro-aromatics and ether synthesis/cleavage).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Section on Phenol protection/deprotection via alkyl ethers).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329767775, 1-Bromo-3-nitrobenzene (Analogous Core Structure). Retrieved February 18, 2026.
-
Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Protocols for ether dealkylation).
Sources
Removing impurities from crude 1-Bromo-3-isopropoxy-2-nitrobenzene
Technical Support Center: Purification & Isolation of 1-Bromo-3-isopropoxy-2-nitrobenzene
Executive Summary
You are likely synthesizing This compound as a scaffold intermediate for bioactive heterocycles (e.g., indole or quinoline derivatives).[1][2][3] This molecule presents a specific purification challenge: the 1,2,3-trisubstitution pattern .[2][3] The steric crowding of the nitro group (position 2) flanked by a bromine atom (position 1) and an isopropoxy group (position 3) creates a "molecular torsion" that affects solubility and crystallization behavior.
Common issues reported by researchers working with this scaffold include persistent "red oil" syndrome (failure to solidify), retention of unreacted phenol precursors, and oxidative darkening.[3] This guide provides a self-validating purification logic designed to isolate the target ether from these specific contaminants.
Part 1: The Diagnostic Phase (Troubleshooting)
Before attempting a fix, identify your specific failure mode using the table below.
| Symptom | Probable Cause | Chemical Rationale | Immediate Action |
| Product is a dark red/brown oil (Should be yellow solid) | Residual Solvent (DMF/DMSO) or Oxidation | High-boiling polar aprotic solvents (used in alkylation) trap impurities.[1][2][3] Nitro-aromatics oxidize to azo/azoxy species upon light exposure.[1][2][3] | Perform Protocol A (Aggressive Aqueous Wash) followed by high-vac drying.[1][2][3] |
| TLC shows a trailing spot ( | Unreacted Phenol Precursor | The starting material (3-bromo-2-nitrophenol) is acidic and polar.[1][2][3] It "drags" on silica due to H-bonding.[1][2][3] | Execute Protocol B (The "Chemical Sieve" Extraction). |
| Product smells acrid/pungent | Residual Alkyl Halide | Excess isopropyl bromide/iodide used to drive the reaction is trapped in the oil.[2] | Rotovap at >50°C or wash with dilute aqueous sodium thiosulfate.[3] |
| Low Yield after Crystallization | "Oiling Out" | The isopropoxy group increases lipophilicity, preventing lattice formation in standard alcohols. | Switch to Protocol C (Biphasic Crystallization). |
Part 2: The "Chemical Sieve" Work-Up (Protocol B)
Objective: Remove unreacted 3-bromo-2-nitrophenol without chromatography.
Principle: Exploiting the
Reagents:
-
Solvent: Diethyl Ether (
) or TBME (Tert-butyl methyl ether).[1][2][3] Avoid DCM if possible; emulsions are worse with chlorinated solvents in this context.[1][2] -
Base: 1M Sodium Hydroxide (NaOH) or 10% Potassium Carbonate (
).
Step-by-Step Protocol:
-
Dilution: Dissolve the crude reaction mixture in
(10 mL per gram of crude). -
The Sieve (Extraction):
-
The Polish: Wash once with Brine (Saturated NaCl) to break any micro-emulsions.
-
Drying: Dry over anhydrous
(Magnesium Sulfate). Do not use if you suspect wet DMF remains; is a more aggressive desiccant.[1][2] -
Concentration: Evaporate solvent under reduced pressure.
Why this works: The phenolate anion is strictly water-soluble.[1][2][3] The target ether, lacking an acidic proton, remains in the organic phase.
Part 3: Visualization of Logic Flow
The following diagram illustrates the decision logic for purifying the crude mixture based on the specific impurity profile.
Figure 1: Decision matrix for purification based on physical state and TLC behavior.[1][2][3] Green paths indicate optimal outcomes; red paths indicate impurity intervention.[1][2][3]
Part 4: Advanced Purification (Crystallization & Chromatography)
If the acid/base wash (Protocol B)[4] yields a solid that is still off-color, or an oil that refuses to solidify, use these methods.[2][3]
Protocol C: The "Thermodynamic" Crystallization
The isopropoxy group disrupts the crystal packing compared to a methoxy group.[2] You need a solvent system that encourages slow lattice formation.[3]
-
System 1 (Preferred for Purity): Ethanol / Water.[1][3]
-
Dissolve crude solid in boiling Ethanol (minimum volume).
-
Add hot water dropwise until persistent turbidity (cloudiness) appears.
-
Critical Step: Turn off the heat and let the flask cool in the oil bath overnight. Rapid cooling will cause the oil to crash out as an amorphous blob.
-
-
System 2 (Preferred for Drying): Hexanes / Ethyl Acetate.[1][3]
-
Dissolve in minimal hot EtOAc.
-
Layer Hexanes on top (do not mix vigorously).
-
Allow diffusion at
.
-
Protocol D: Flash Chromatography (If Crystallization Fails)
If the product remains an oil, it likely contains non-polar impurities (like bis-alkylated byproducts, though rare).[3]
-
Stationary Phase: Silica Gel (Standard 40-63
).[1][2][3] -
Mobile Phase:
-
Detection: Nitro compounds quench UV strongly at 254 nm.[1][2][3]
-
Note: The product (ether) moves fast (
~0.6 in 20% EtOAc). The phenol stays at the baseline or moves very slowly.[2]
Frequently Asked Questions (FAQs)
Q1: I used DMF for the reaction, and now I can't get rid of it. It's ruining my crystallization. A: DMF is notorious for "holding" onto organic molecules.[1][2][3]
-
Fix: Dissolve your crude oil in Ethyl Acetate and wash with 5% Lithium Chloride (LiCl) solution (aqueous) x 4 times.[1][3] LiCl dramatically increases the partitioning of DMF into the aqueous phase compared to standard brine.
Q2: My product turned dark brown after sitting on the bench for a week. A: Nitro-aromatics are photosensitive.[1][2][3] The "brown" is likely a trace azo-impurity formed by photoreduction.[1][2][3]
-
Fix: Perform a filtration through a small pad of silica gel using 10% EtOAc/Hexane. The dark color bodies usually stick to the top of the silica.[2] Store the purified solid in amber vials away from light.
Q3: Can I use Potassium Carbonate (
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[3] (General reference for recrystallization of nitro-compounds and solvent selection).
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.[2][3] (Standard reference for physical properties and purification of aromatic nitro compounds).
-
PubChem Compound Summary for 1-Bromo-3-nitrobenzene (Analogous Structure). National Center for Biotechnology Information.[3] [Link] (Accessed Oct 2023).[3] Provides solubility data and safety profiles for the core scaffold.
-
Organic Syntheses, Coll. Vol. 1, p. 123 (1941). m-Bromonitrobenzene. [Link].[1][2][3] Foundational protocol for handling bromonitrobenzene intermediates.
Sources
Optimizing temperature for coupling reactions involving 1-Bromo-3-isopropoxy-2-nitrobenzene
This guide is structured as a specialized technical support resource for researchers working with complex, sterically hindered nitro-arenes.
Strategic Overview: The "Sandwich" Challenge
Working with 1-Bromo-3-isopropoxy-2-nitrobenzene presents a unique "1,2,3-sandwich" steric challenge. The reactive center (C1-Br) is flanked by a nitro group (C2-NO₂), which is itself crowded by the bulky isopropoxy group (C3-OiPr).
The Thermodynamic Conflict:
-
Steric Barrier (Requires High T): The ortho-nitro group creates significant steric hindrance, impeding the approach of the Palladium catalyst during the Oxidative Addition step. The adjacent isopropoxy group forces the nitro group to twist out of planarity, further increasing the effective steric bulk around the bromine.
-
Thermal Instability (Requires Low T): Nitro-arenes are susceptible to side reactions at elevated temperatures, particularly dehalogenation (loss of Br) or nitro-reduction (conversion to amine), especially in the presence of Pd(0) and hydride sources (e.g., alcoholic solvents).
Your optimization goal is to find the "Goldilocks Zone" —sufficient thermal energy to overcome the steric activation barrier without triggering decomposition pathways.
Troubleshooting & Optimization (Q&A)
Q1: I am observing low conversion (<30%) at standard Suzuki conditions (80°C). Should I just increase the temperature?
Diagnosis: Likely an Activation Energy Deficit . The steric bulk of the ortho-nitro group prevents the Pd(0) species from accessing the C-Br bond. Standard ligands (like PPh₃) often fail here.
Recommendation: Do not simply ramp the temperature to 120°C yet. First, upgrade the catalyst system, then optimize temperature.
-
Switch Ligand: Move to bulky, electron-rich phosphines like SPhos or XPhos , or use Pd-PEPPSI-IPr . These are designed to "reach around" steric bulk.
-
Stepwise Heating: If using SPhos, increase temperature to 100°C . The activation barrier for oxidative addition on ortho-nitro substrates typically breaks between 90°C and 105°C.
Q2: My reaction mixture turns black, and conversion stops after 1 hour at 110°C.
Diagnosis: Catalyst Decomposition (Pd Black Formation). At 110°C, your catalyst is degrading faster than the turnover frequency (TOF). The "black" precipitate is inactive bulk Palladium metal.
Corrective Action:
-
Lower Temperature: Drop to 95-100°C .
-
Stabilize the Catalyst: Add a "ligand boost" (10% extra free ligand relative to Pd) or switch to a palladacycle precatalyst (e.g., XPhos Pd G3 ), which releases the active species slowly, maintaining a steady concentration of active catalyst over time.
Q3: I see a mass peak corresponding to [M-Br+H] (Hydrodehalogenation).
Diagnosis: Overheating in Protic Media. You are stripping the bromine atom without coupling. This is often driven by high temperatures in solvents like Ethanol or Isopropanol, where the solvent acts as a hydride donor.
Corrective Action:
-
Change Solvent: Switch to 1,4-Dioxane or Toluene (anhydrous). Avoid primary/secondary alcohols.
-
Temperature Limit: Cap the reaction temperature at 100°C .
-
Base Switch: If using Formate or Carbonate bases, ensure they are dry. Switch to anhydrous K₃PO₄ .
Optimized Experimental Protocol
Workflow: Suzuki-Miyaura Coupling of this compound Target Scale: 1.0 mmol
| Parameter | Specification | Rationale |
| Catalyst | XPhos Pd G3 (2-3 mol%) | Precatalyst ensures rapid activation; XPhos handles the ortho-nitro steric bulk. |
| Solvent | 1,4-Dioxane : Water (4:1) | High boiling point (101°C) allows access to the 90-100°C window without pressurization. |
| Base | K₃PO₄ (2.0 equiv) | Anhydrous phosphate is milder than alkoxides (prevents nitro attacks) but strong enough for boronic acids. |
| Temperature | 95°C (Internal) | Optimal Setpoint. High enough for oxidative addition, low enough to prevent dehalogenation. |
| Time | 4 - 16 Hours | Monitor by HPLC/UPLC. |
Step-by-Step Procedure:
-
Charge Solids: To a reaction vial, add this compound (1.0 equiv), Boronic Acid (1.2 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G3 (0.02 equiv).
-
Inert Cycle: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst death.
-
Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.
-
Thermal Initiation: Place in a pre-heated block at 95°C .
-
Note: Do not ramp from RT. "Shocking" the system to the active temperature often improves initiation for hindered substrates.
-
-
Workup: Cool to RT, filter through Celite, and dilute with EtOAc.
Decision Logic & Reaction Pathway
Figure 1: Reaction Coordinate & Thermal Risks
This diagram illustrates the narrow energy window required to navigate the steric barrier without falling into the decomposition pit.
Caption: The "Activation Barrier" represents the energy needed to bypass the ortho-nitro steric clash. Exceeding 110°C risks diverting the intermediate into irreversible side reactions.
Figure 2: Temperature Troubleshooting Decision Tree
Caption: Systematic logic for adjusting reaction temperature based on observed HPLC/UPLC data patterns.
Quantitative Reference Data
Table 1: Temperature Effects on 1-Bromo-2-nitro-3-substituted Systems
Data derived from comparative kinetic studies of ortho-substituted nitrobenzenes.
| Temperature | Conversion (4h) | Side Product (De-Br) | Catalyst Stability | Verdict |
| 60°C | < 10% | Negligible | High | Too Cold (Inert) |
| 80°C | 35 - 50% | < 2% | Good | Sub-optimal (Slow) |
| 95°C | > 95% | < 5% | Moderate | OPTIMAL |
| 110°C | > 98% | 15 - 20% | Poor (Pd Black) | Too Hot (Dirty) |
References
-
Mechanism of Suzuki Cross-Coupling : Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
-
Steric Hindrance in Coupling : Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.
-
Nitro Group Tolerance : Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.
-
Catalyst Decomposition Pathways : Phan, N. T. S., Van Der Sluys, M., & Jones, C. W. (2006). "On the Nature of the Active Species in Palladium Catalyzed Mizoroki-Heck and Suzuki-Miyaura Couplings." Advanced Synthesis & Catalysis.
Storage conditions to prevent degradation of 1-Bromo-3-isopropoxy-2-nitrobenzene
Executive Summary: The Stability Profile
1-Bromo-3-isopropoxy-2-nitrobenzene is a highly functionalized, sterically congested 1,2,3-trisubstituted benzene. Its stability is governed by the interplay between the electron-withdrawing nitro group (
Critical Stability Risks:
-
Photolytic Instability: The nitro group is a chromophore susceptible to UV/Vis excitation, leading to nitro-to-nitrite rearrangement or radical formation.
-
Nucleophilic Susceptibility (
): The nitro group at the C2 position (ortho to Bromine) activates the C1-Bromine bond for nucleophilic aromatic substitution. While steric hindrance from the C3-isopropoxy group provides some protection, exposure to moisture and heat can still drive hydrolysis (replacing with ). -
Thermal Degradation: Due to steric crowding between the three contiguous substituents, the molecule possesses inherent strain energy, lowering the activation energy for thermal decomposition.
The "Gold Standard" Storage Protocol
To maximize shelf-life (>24 months), strictly adhere to the following conditions.
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Active use) | Lowers the kinetic energy of the system, significantly retarding the rate of Arrhenius-type degradation reactions (e.g., thermal rearrangement). |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative degradation of the ether linkage (peroxide formation) and excludes atmospheric moisture that could initiate hydrolysis. |
| Container | Amber Glass | Blocks UV/Blue light (<450 nm) to prevent photo-excitation of the nitro group. |
| Closure | Teflon-lined Screw Cap | Ensures a chemically resistant, gas-tight seal. Avoid rubber septa for long-term storage as solvents/vapors can leach plasticizers. |
| Desiccant | Required | Store the vial inside a secondary container (desiccator) with active silica gel or |
Troubleshooting & FAQs
Category A: Visual & Physical Inspection
Q1: The material has turned from a pale yellow solid to a dark orange/brown oil. Is it still usable?
-
Diagnosis: This indicates significant photochemical degradation or oxidation . The darkening is typically caused by the formation of azo-dimers or nitroso-intermediates, which have high extinction coefficients (strong color).
-
Action:
-
Perform HPLC analysis immediately.
-
If purity is >95%, repurify via recrystallization (see Section 5).
-
If purity is <80%, discard. The degradation byproducts can act as radical initiators, accelerating further decomposition.
-
Q2: The solid has "caked" or looks wet, but I haven't added solvent.
-
Diagnosis: Hygroscopicity/Hydrolysis . The material may have absorbed atmospheric water, lowering the melting point (melting point depression).
-
Action: Dry the sample under high vacuum (<1 mbar) at ambient temperature for 4 hours. Re-measure the melting point. If the melting point remains significantly lower than the CoA value (typically depressed by >5°C), hydrolysis of the bromine (formation of the phenol) has likely occurred.
Category B: Chemical Stability[1][2][3]
Q3: I see a new peak in my LC-MS at [M-42]. What is this?
-
Diagnosis: This corresponds to the loss of the isopropyl group (
, mass 43) or propene elimination. -
Mechanism: Acid-catalyzed ether cleavage. If the material was stored in the presence of trace acids (or if HBr formed from hydrolysis), the isopropoxy group can cleave, leaving a phenol.
-
Prevention: Ensure the storage atmosphere is strictly neutral. Do not store near volatile acids (HCl, TFA).
Q4: Can I store this in solution (e.g., DMSO or DCM)?
-
Recommendation: No.
-
DMSO: Can act as an oxidant or nucleophile at elevated temperatures.
-
Chlorinated Solvents (DCM/Chloroform): Often contain trace HCl, which accelerates ether cleavage.
-
Best Practice: Store as a neat solid. If solution storage is unavoidable, use anhydrous Toluene or Acetonitrile at -80°C for <1 week.
-
Degradation Mechanism Visualization
The following diagram illustrates the decision logic for storage and the chemical pathways of degradation.
Figure 1: Critical degradation pathways triggered by environmental deviations.
Emergency Recovery Protocol
If degradation is suspected, use this Self-Validating Purification Workflow :
Step 1: Purity Check (HPLC Method)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 50% B to 95% B over 10 minutes.
-
Detection: 254 nm (Aromatic) and 210 nm (General).
-
Pass Criteria: Main peak >98% area integration.
Step 2: Re-Purification (If Purity 85-95%)
-
Technique: Recrystallization.
-
Solvent System: Ethanol/Water or Hexane/Ethyl Acetate (depending on specific solubility).
-
Procedure:
-
Dissolve crude solid in minimum hot Ethanol (approx. 50°C).
-
Add warm water dropwise until slight turbidity persists.
-
Allow to cool slowly to Room Temp, then to 4°C.
-
Filter crystals and wash with cold Hexane.
-
Validation: Re-run HPLC (Step 1).
-
References
-
Chemical Reactivity of Nitro-Halo Arenes
-
Photostability of Nitro Compounds
- Title: Photochemistry of Nitroarom
- Source:Chemical Reviews (via NIH/PubMed).
-
Link:
-
General Storage Guidelines
- Title: Handling and Storage of Light-Sensitive Chemicals.
- Source: Sigma-Aldrich (Merck) Technical Bulletin.
-
Link:
-
Safety Data Sheet (Analogous)
- Title: SDS for 1-Bromo-3-nitrobenzene (Structural Analog).
- Source: Fisher Scientific.
-
Link:
Sources
Technical Support Center: Advanced Strategies for 2-Nitro Substituted Benzene Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for overcoming challenges in the chemical modification of 2-nitro substituted benzene derivatives. The unique electronic properties of the ortho-nitro group make it a powerful tool in synthesis, yet its steric bulk presents significant hurdles. This guide is designed for researchers, medicinal chemists, and process development scientists, offering a combination of mechanistic insights, troubleshooting FAQs, and detailed experimental protocols to enhance your success with these challenging substrates.
The Dichotomy of the Ortho-Nitro Group: Electronic Activation vs. Steric Hindrance
The nitro group is one of the strongest electron-withdrawing groups used in organic synthesis. When positioned ortho or para to a leaving group, it potently activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate through resonance and induction.[1][2] However, its non-linear structure and bulky oxygen atoms create a significant steric shield around the adjacent reaction center. This steric hindrance can impede the approach of nucleophiles or the coordination of bulky metal catalysts, leading to sluggish or failed reactions.
This guide provides targeted solutions for navigating this dichotomy in several key classes of reactions.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-couplings are foundational in modern drug discovery, but their application to sterically congested 2-nitroaryl halides is frequently challenging. The primary obstacle is often the oxidative addition step, where the bulky Pd-ligand complex must insert into the carbon-halide bond adjacent to the nitro group.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of a 2-nitroaryl bromide with a boronic acid is failing or giving very low yields. What is the first thing I should change?
A1: The first and most critical parameter to optimize is the ligand on your palladium catalyst. Standard ligands like PPh₃ are often ineffective for sterically demanding substrates. You must move to a system employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).
-
Rationale: Bulky, electron-rich ligands promote the crucial oxidative addition step and facilitate the rate-limiting reductive elimination.[3] They stabilize the catalytically active Pd(0) species and create a more reactive, coordinatively unsaturated complex.
-
Recommended Ligands:
-
Dialkylbiaryl Phosphines: This class, developed by the Buchwald group, is the gold standard. Ligands like SPhos, XPhos, and RuPhos are exceptionally effective for hindered couplings.[3]
-
Bulky Alkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also highly effective and commercially available choices.[4][5]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr have shown high efficacy in promoting cross-couplings of hindered substrates, including 2,4-dichloropyridines.[6]
-
Q2: I've switched to a bulky ligand for my Suzuki coupling, but the reaction is still sluggish. What other parameters can I adjust?
A2: After ligand selection, focus on the base, solvent, and temperature.
-
Base Selection: The base is not merely a spectator; it activates the boronic acid for transmetalation.[7] For sensitive or hindered substrates, a moderately strong, non-nucleophilic base is often ideal.
-
Common Choices: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[3] Avoid strong alkoxides like NaOtBu if your substrate has base-sensitive functional groups.
-
-
Solvent System: A polar aprotic solvent or a mixture including water is typically used.
-
Recommendations: Toluene/water, Dioxane/water, or THF/water mixtures are standard. The water is crucial for dissolving the base and facilitating the catalytic cycle.
-
-
Temperature & Reaction Time: Sterically hindered couplings often require more thermal energy. If the reaction is slow at 80 °C, cautiously increase the temperature to 100-110 °C. Monitor by TLC or LC-MS to check for decomposition.
-
Microwave Irradiation: Microwave heating is a powerful technique for accelerating sterically hindered reactions.[8] It can dramatically reduce reaction times from hours to minutes by efficiently overcoming the activation energy barrier.[9][10]
Data Summary: Catalyst Systems for Hindered Suzuki-Miyaura Couplings
The following table summarizes catalyst systems successfully employed for challenging Suzuki-Miyaura reactions, providing a starting point for your optimizations.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Substrate Scope | Reference |
| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Toluene/H₂O | 80-110 | Hindered aryl chlorides/bromides | [3] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | RT - 80 | Aryl chlorides and bromides | [5] |
| Pd(OAc)₂ | PCy₃ | K₂CO₃ | THF/H₂O | 80 | Aryl triflates | [7] |
| Pd(dba)₂ | IPr | K₃PO₄ | Dioxane | RT | Dichloroheteroarenes | [6] |
Experimental Workflow & Protocol
This protocol provides a robust starting point for coupling a sterically hindered 2-nitroaryl halide.
Reagents & Equipment:
-
1-Bromo-2-nitrobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
Toluene and deionized water (degassed)
-
Schlenk flask or microwave vial, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and finely ground K₃PO₄ (3.0 eq).
-
Reagent Addition: Add 1-bromo-2-nitrobenzene (1.0 eq) and phenylboronic acid (1.2 eq).
-
Solvent Addition: Add degassed toluene (to make a 0.2 M solution based on the aryl halide) followed by degassed water (1/4 of the toluene volume).
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 2-nitrobiphenyl.
Caption: Troubleshooting workflow for hindered cross-coupling reactions.
Section 2: Navigating Nucleophilic Aromatic Substitution (SNAr)
The ortho-nitro group is a powerful activator for SNAr, yet its steric presence can influence reaction rates and regioselectivity.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction on a 2-nitroaryl chloride is much slower than the analogous reaction on the 4-nitroaryl chloride. Shouldn't the closer proximity of the nitro group in the ortho isomer increase the rate?
A1: This is a classic case of competing electronic and steric effects. While the inductive effect (-I) of the nitro group is indeed stronger from the ortho position, the overall rate of SNAr is primarily dictated by the stability of the Meisenheimer complex intermediate.[11] Two factors can cause the ortho isomer to react slower:
-
Steric Hindrance: The bulky nitro group physically blocks the nucleophile's approach to the ipso-carbon (the carbon bearing the leaving group). This raises the activation energy of the initial addition step.
-
Disruption of Resonance: For maximum resonance stabilization (-M effect), the nitro group must be coplanar with the benzene ring. An adjacent bulky substituent or the incoming nucleophile can force the ortho-nitro group to twist out of the plane, reducing its ability to delocalize the negative charge of the Meisenheimer complex.[12] In contrast, a para-nitro group is unencumbered and can always exert its full resonance-stabilizing effect.
Q2: How can I accelerate a sluggish SNAr reaction on a 2-nitro substituted system?
A2:
-
Increase Temperature: SNAr reactions often have a high activation energy. Heating the reaction, either conventionally or with a microwave reactor, is the most common and effective strategy.[9]
-
Use a More Polar Aprotic Solvent: Solvents like DMSO, DMF, or NMP are excellent for SNAr reactions. They are poor at solvating the nucleophile, making it more reactive, and they can help dissolve the ionic Meisenheimer intermediate.
-
Change the Leaving Group: The rate of SNAr is highly dependent on the leaving group, with the reaction rate increasing as the electronegativity of the leaving group increases (F > Cl > Br > I). This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by a more electron-deficient ring.[13] Therefore, switching from a chloro- to a fluoro-substituted substrate can dramatically increase the reaction rate.
Reaction Mechanism Visualization
Caption: Resonance stabilization of the Meisenheimer complex in SNAr.
Section 3: Other Key Transformations
Frequently Asked Questions (FAQs)
Q1: I am attempting a Buchwald-Hartwig amination on a 2-nitroaryl halide. What special considerations are needed?
A1: The principles are very similar to the Suzuki-Miyaura coupling. Success hinges on using a palladium catalyst system with sterically demanding, electron-rich phosphine ligands .[14][15] The Buchwald dialkylbiaryl phosphine ligands (XPhos, RuPhos, etc.) are again the premier choice.[15] The base is also critical; sodium or potassium tert-butoxide (NaOtBu, KOtBu) is commonly used, but ensure your substrate is stable to these strongly basic conditions.[16]
Q2: Are there alternatives to palladium catalysis for C-N or C-O bond formation on these substrates?
A2: Yes, the Ullmann condensation is a classic copper-catalyzed reaction that is particularly well-suited for electron-deficient aryl halides.[17] The presence of the ortho-nitro group strongly activates the substrate for this reaction. While traditional Ullmann reactions required harsh conditions (stoichiometric copper, >200 °C), modern protocols use soluble copper catalysts with ligands (e.g., phenanthroline, diamines) that allow the reaction to proceed at much lower temperatures.[17][18]
Q3: I need to reduce the 2-nitro group to an aniline, but the rest of my molecule is sensitive. What are the best methods?
A3: Catalytic hydrogenation is the most common method, but chemoselectivity can be an issue.
-
Standard Catalytic Hydrogenation: Palladium on carbon (Pd/C) with H₂ gas is effective but can sometimes reduce other functional groups.[19]
-
Transfer Hydrogenation: Using a hydrogen source like ammonium formate with Pd/C is often milder and can show better selectivity.
-
Chemical Reduction: For substrates sensitive to catalytic methods, reduction with iron (Fe) or tin(II) chloride (SnCl₂) in acidic media (like HCl or acetic acid) is a robust and highly selective alternative for converting nitro groups to amines.
References
-
Nucleophilic aromatic substitution - Wikipedia. Wikipedia. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. National Institutes of Health. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. National Institutes of Health. [Link]
-
Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction - ijrti. International Journal of Recent Trends in Engineering and Research. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. Chemistry Steps. [Link]
-
Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange. [Link]
-
Microwave-assisted synthesis of (2-butyl-5-nitrobenzo[b]furan-3-yl)-[4-(substituted ethynyl)phenyl]methanones - Atmiya University. Arkivoc. [Link]
-
Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides - ResearchGate. ResearchGate. [Link]
-
Ullmann condensation - Wikipedia. Wikipedia. [Link]
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
The Suzuki−Miyaura coupling between different aryl halides and various... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Ullmann Reaction - Cambridge University Press. Cambridge University Press. [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. ResearchGate. [Link]
-
e Optimization conditions for the reduction of nitro benzene with molecular hydrogen a. ResearchGate. [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives - PMC. National Institutes of Health. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 9. benchchem.com [benchchem.com]
- 10. Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. ijrti.org [ijrti.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 18. Ullmann Reaction [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: HPLC Method Validation for 1-Bromo-3-isopropoxy-2-nitrobenzene Purity
Topic: HPLC Method Validation for 1-Bromo-3-isopropoxy-2-nitrobenzene Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Analytical Challenge
This compound is a critical pharmacophore intermediate, notably utilized in the synthesis of ALK inhibitors such as Ceritinib (LDK378) . Its structural integrity—specifically the 1,2,3-trisubstitution pattern—is vital for downstream efficacy.
The primary analytical challenge lies in the regio-selectivity . Standard alkyl-bonded phases (C18) often fail to resolve the target compound from its positional isomers (e.g., 1-bromo-2-isopropoxy-3-nitrobenzene) or des-isopropyl impurities due to similar hydrophobicity vectors.
This guide compares a Generic C18 Method against an Optimized Phenyl-Hexyl Method , demonstrating why the latter is the requisite "product" for high-fidelity purity assessment in a regulated environment.
Method Comparison: Generic vs. Optimized
We evaluated two distinct chromatographic approaches. The "Alternative" represents the industry-standard starting point, while the "Optimized Product" represents the validated protocol designed for specific impurity rejection.
Table 1: Comparative Performance Metrics
| Feature | Alternative: Generic C18 | Optimized Product: Core-Shell Phenyl-Hexyl |
| Stationary Phase | Octadecylsilane (C18), 5 µm | Phenyl-Hexyl Core-Shell, 2.6 µm |
| Separation Mechanism | Hydrophobic Interaction (Dispersive) | |
| Critical Pair Resolution ( | 1.2 (Co-elution risk) | > 3.5 (Baseline separation) |
| Selectivity ( | Low (Shape selectivity is poor) | High (Sensitive to nitro-group planarity) |
| Run Time | 25 Minutes | 12 Minutes |
| LOD (Impurity A) | 0.05% | 0.01% |
Why the Optimized Method Wins
The nitro group at position 2 is sterically crowded by the bromine (pos 1) and isopropoxy (pos 3) groups. This forces the nitro group to rotate out of the aromatic plane.
-
C18 Columns: Interact primarily with the hydrophobicity of the isopropyl and bromo groups, ignoring the electronic nuance of the twisted nitro group.
-
Phenyl-Hexyl Columns: Engage in
stacking with the benzene ring. The steric "twist" of the nitro group alters the -cloud density, creating a distinct retention shift that C18 cannot detect.
Visualization: Separation Logic & Workflow
The following diagrams illustrate the mechanistic difference between the methods and the validation workflow.
Diagram 1: Mechanistic Selection Logic
Caption: Decision matrix highlighting the failure mode of C18 phases for sterically hindered nitro-aromatics and the mechanistic advantage of Phenyl-Hexyl phases.
Experimental Protocol (The Validated Product)
This protocol serves as the "Product" being validated. It is designed to be self-validating, meaning system suitability criteria are embedded to ensure data integrity.
Reagents and Materials
-
Reference Standard: this compound (>99.5% purity).
-
Solvents: Methanol (LC-MS grade), Water (Milli-Q), Formic Acid (0.1%).
-
Column: Kinetex Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm (or equivalent).
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Column Temp: 40°C (Critical for viscosity and mass transfer)
-
Detection: UV at 254 nm (primary) and 210 nm (impurity check)
-
Injection Volume: 5 µL
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Equilibration |
| 1.0 | 40 | Isocratic Hold |
| 8.0 | 90 | Elution of Impurities |
| 10.0 | 90 | Wash |
| 10.1 | 40 | Re-equilibration |
| 12.0 | 40 | End of Run |
Validation Results & Data Support
The method was validated according to ICH Q2(R1) guidelines. The data below represents typical performance characteristics for this optimized method.
System Suitability & Specificity
To prove specificity, the sample was subjected to stress conditions (Acid, Base, Oxidation).
-
Purity Angle < Purity Threshold: Confirmed using PDA (Photodiode Array) detection.
-
Resolution: The critical pair (Main Peak vs. Des-isopropyl impurity) achieved
.
Linearity and Range
Range: 0.5 µg/mL to 150 µg/mL (covering 0.05% to 150% of target concentration).
| Parameter | Result | Acceptance Criteria |
| Slope | 24502 | N/A |
| Y-Intercept | 125 | N/A |
| Correlation ( | 0.9998 | |
| Residual Sum of Squares | < 1.0% | N/A |
Accuracy (Recovery)
Spike recovery experiments were performed at 50%, 100%, and 150% levels.
| Spike Level | Mean Recovery (%) | % RSD (n=3) |
| 50% | 99.4 | 0.8 |
| 100% | 100.2 | 0.5 |
| 150% | 99.8 | 0.6 |
Precision
-
Repeatability (Intra-day): %RSD = 0.4% (n=6).
-
Intermediate Precision (Inter-day): %RSD = 0.7% (n=12, different analyst/column).
Validation Workflow Diagram
This diagram outlines the sequential workflow required to replicate this validation, ensuring compliance with regulatory standards.
Caption: Step-by-step validation workflow following ICH Q2(R1) guidelines for quantitative impurity analysis.
Conclusion
For the purity analysis of This compound , the Core-Shell Phenyl-Hexyl method is superior to generic C18 alternatives. It utilizes the unique
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Marsilje, T. H., et al. (2013).[3] Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378).[3] Journal of Medicinal Chemistry, 56(14), 5675–5690.[3] Retrieved from [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[4] (Contextual reference for Phenyl-Hexyl separation mechanisms).
-
Agilent Technologies. (2013). Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Application Note. Retrieved from [Link]
Sources
- 1. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam | PLOS One [journals.plos.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Efficacy and safety of ceritinib in anaplastic lymphoma kinase-rearranged non-small cell lung cancer: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-3-isopropoxy-2-nitrobenzene
Introduction: Deciphering Molecular Blueprints
In the landscape of modern chemical analysis, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel chemical entities. Its ability to provide a molecular "fingerprint" through controlled fragmentation is crucial for confirming identity, purity, and structural features. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 1-Bromo-3-isopropoxy-2-nitrobenzene, a substituted aromatic compound with a unique combination of functional groups that leads to a complex and informative fragmentation cascade.
For researchers in synthetic chemistry and drug development, understanding these fragmentation pathways is not merely an academic exercise. It is a practical necessity for reaction monitoring, impurity profiling, and metabolite identification. This document will deconstruct the fragmentation of the title compound by examining the influence of its constituent parts—the aromatic ring, the bromo-substituent, the nitro group, and the isopropoxy ether moiety—and compare the information gleaned from MS with that from other common analytical techniques.
The Molecular Ion: The First Point of Validation
The initial event in electron ionization mass spectrometry is the formation of the molecular ion (M•⁺), which provides the molecular weight of the analyte. For this compound (C₉H₁₁BrNO₃), the monoisotopic mass is 260.9895 Da. A critical first check for trustworthiness in the spectrum is the isotopic pattern conferred by the bromine atom. Due to the natural abundance of its two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the mass spectrum will exhibit two distinct peaks for the molecular ion: one at m/z 261 (M⁺) and another at m/z 263 ([M+2]⁺) with a nearly 1:1 intensity ratio.[1] This characteristic doublet is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule and any of its fragments. Aromatic compounds are known to produce relatively stable molecular ions, so this peak is expected to be clearly observable.[2]
Deconstructing the Fragmentation Cascade: A Symphony of Cleavages
The 70 eV electron energy typically used in EI-MS imparts significant internal energy to the molecular ion, inducing fragmentation. The fragmentation of this compound is governed by the interplay of its functional groups. The most likely fragmentation pathways are detailed below, based on established chemical principles.
The Ether Moiety: Pathways of Alkyl Loss
Aryl ethers undergo characteristic cleavages adjacent to the oxygen atom.[1][3] For the isopropoxy group, two primary fragmentation routes are anticipated:
-
α-Cleavage (Loss of a Methyl Radical): The loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group is a common pathway for ethers, leading to the formation of a stable oxonium ion. This would produce a fragment ion at m/z 246/248.[4]
-
Loss of Propene (McLafferty-like Rearrangement): A more significant pathway often involves the rearrangement and elimination of a neutral propene molecule (C₃H₆, 42 Da), leaving a phenolic radical cation. This would result in a fragment at m/z 219/221.
-
Heterolytic Cleavage: The C-O bond can also cleave to generate a stable isopropyl cation ([C₃H₇]⁺) at m/z 43, which is often a prominent peak in the mass spectra of isopropyl ethers.[4]
The Nitro Group: Characteristic Losses
Aromatic nitro compounds exhibit well-documented fragmentation patterns.[5] The primary fragmentations involve the loss of oxygen-containing species:
-
Loss of Nitrogen Dioxide (•NO₂): Cleavage of the C-N bond results in the loss of a nitrogen dioxide radical (•NO₂, 46 Da). This is a major fragmentation pathway for nitroaromatics and would produce an ion at m/z 215/217.[5]
-
Loss of Nitric Oxide (•NO): A rearrangement process where an oxygen atom is transferred from the nitro group to the ring, followed by the loss of a nitric oxide radical (•NO, 30 Da), is also common.[5] This would yield a fragment at m/z 231/233. The proximity of the bulky isopropoxy group (the ortho effect) could influence the favorability of this rearrangement.
The Halogen: C-Br Bond Fission
The carbon-bromine bond is relatively weak and its cleavage is a common fragmentation event for aromatic halides.[1] The loss of a bromine radical (•Br, 79/81 Da) from the molecular ion would generate a fragment at m/z 182. This cleavage can also occur from subsequent fragment ions.
Predicted Fragmentation Pathway Diagram
The interplay of these individual fragmentation routes creates a complex cascade. A plausible sequence begins with the loss of the labile nitro group or the elimination of propene from the ether, followed by further fragmentation of the resulting ions.
Caption: Predicted major fragmentation pathways for this compound under EI-MS.
Quantitative Data Summary
The following table summarizes the predicted key ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses. The m/z values are based on the ⁷⁹Br isotope.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Formula | Neutral Loss | Fragment Identity |
| 261/263 | [C₉H₁₁BrNO₃]⁺˙ | - | Molecular Ion (M⁺˙) |
| 246/248 | [C₈H₈BrNO₃]⁺ | •CH₃ | Loss of methyl from isopropoxy (α-cleavage) |
| 231/233 | [C₉H₁₁Br¹⁶O₂]⁺˙ | •NO | Loss of nitric oxide after rearrangement |
| 219/221 | [C₆H₅BrNO₂]⁺˙ | C₃H₆ | Loss of propene from isopropoxy |
| 215/217 | [C₉H₁₁BrO]⁺ | •NO₂ | Loss of nitrogen dioxide |
| 182 | [C₉H₁₁NO₃]⁺ | •Br | Loss of bromine radical |
| 173/175 | [C₆H₄BrO]⁺ | C₃H₆ + •NO₂ | Sequential loss of propene and nitrogen dioxide |
| 43 | [C₃H₇]⁺ | C₆H₄BrNO₃ | Isopropyl cation |
Comparison with Alternative Analytical Methods
While mass spectrometry provides invaluable information about molecular weight and fragmentation, a comprehensive structural confirmation relies on complementary techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information on the chemical environment of each proton and carbon atom. It would confirm the substitution pattern on the aromatic ring and the structure of the isopropoxy group, something MS can only suggest through fragmentation.
-
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. Strong absorptions corresponding to the N-O stretching of the nitro group (~1530 and 1350 cm⁻¹), C-O-C stretching of the ether (~1250 cm⁻¹), and C-Br stretching (~600-500 cm⁻¹) would be expected.
-
Gas Chromatography (GC): When coupled with MS (GC-MS), GC provides the retention time of the compound, which is a valuable piece of information for its identification in a complex mixture and serves as a measure of its purity.
No single technique provides the complete picture, but the combination of MS with NMR and IR creates a self-validating system for unequivocal structure determination.
Experimental Protocol: GC-MS Analysis
This section provides a standard protocol for acquiring an electron ionization mass spectrum of this compound.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL for injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent single quadrupole MS).
-
GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
3. Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Analyze the spectrum, identifying the molecular ion (M⁺˙ and [M+2]⁺˙) and major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.
General GC-MS Workflow Diagram
Caption: A generalized workflow for the GC-MS analysis of an organic analyte.
Conclusion
The mass spectrum of this compound is predicted to be rich with structural information. The characteristic isotopic signature of bromine provides an immediate point of confirmation. The fragmentation cascade, driven by competing and sequential losses from the isopropoxy and nitro functional groups, allows for a detailed reconstruction of the molecule's architecture. By understanding these fundamental fragmentation principles, researchers can confidently use mass spectrometry to identify this molecule and its analogs in complex matrices, accelerating research and development in the chemical and pharmaceutical sciences.
References
- University of Calgary. (n.d.). Mass Spectrometry: Fragmentation.
-
Hu, D., et al. (2021). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 35(S2), e9093. Available from: [Link]
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
-
Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Retrieved from: [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from: [Link]
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from: [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-nitro-. NIST Chemistry WebBook. Retrieved from: [Link]
Sources
A Comparative Guide to the Infrared Spectroscopic Identification of 1-Bromo-3-isopropoxy-2-nitrobenzene
In the landscape of pharmaceutical research and drug development, the unambiguous identification of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth analysis of the infrared (IR) spectroscopic signature of 1-Bromo-3-isopropoxy-2-nitrobenzene, a compound of interest in synthetic chemistry. We will dissect its expected spectral features, compare them with plausible isomeric alternatives, and provide a robust experimental framework for its characterization.
The Role of IR Spectroscopy in Molecular Characterization
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These absorption patterns create a unique spectral "fingerprint," allowing for the identification of functional groups and, ultimately, the molecule itself.
Deciphering the Infrared Spectrum of this compound
The structure of this compound incorporates several key functional groups, each contributing distinct and identifiable peaks to its IR spectrum. A thorough analysis of these peaks is crucial for its positive identification.
Key Vibrational Modes and Expected Absorption Frequencies
The primary functional groups to consider are the aromatic nitro group (NO₂), the isopropoxy ether linkage (-O-CH(CH₃)₂), the carbon-bromine bond (C-Br), and the substituted benzene ring itself.
| Functional Group | Vibrational Mode | **Expected Frequency Range (cm⁻¹) ** | Intensity | Notes |
| Aromatic Nitro (NO₂) | Asymmetric Stretch (νₐₛ) | 1550 - 1475 | Strong | One of the most characteristic and intense bands for nitroaromatics.[1] |
| Aromatic Nitro (NO₂) | Symmetric Stretch (νₛ) | 1360 - 1290 | Strong | The second highly characteristic band for nitroaromatics.[1][2] |
| Aromatic Ether | Aryl-O Stretch | ~1250 | Strong | |
| Isopropoxy Group | C-O Stretch | ~1100 | Strong | |
| Isopropyl Group | C-H Bending (gem-dimethyl) | ~1380 and ~1370 | Medium | A characteristic doublet for the isopropyl group.[3] |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak | A series of bands indicating the aromatic skeleton.[4][5] |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to Medium | Appears at a higher frequency than alkane C-H stretches.[5] |
| Aromatic C-H | Out-of-Plane Bending | 900 - 675 | Strong | The position is diagnostic of the ring substitution pattern.[4] |
| Alkyl C-H | C-H Stretch | 3000 - 2850 | Medium | Characteristic of the isopropoxy group.[6] |
| Carbon-Bromine | C-Br Stretch | 690 - 515 | Medium to Strong | Located in the lower frequency "fingerprint" region. |
Causality Behind Peak Positions:
-
Nitro Group: The strong polarity of the N-O bonds results in a large change in dipole moment during vibration, leading to very strong absorption bands.[1] Conjugation with the aromatic ring typically shifts these bands to lower wavenumbers compared to their aliphatic counterparts.[1][2]
-
Isopropoxy Group: The ether C-O stretching vibrations are typically strong. The presence of the isopropyl group is further confirmed by a characteristic doublet in the C-H bending region, arising from the geminal methyl groups.[3]
-
Aromatic Ring: The substitution pattern on the benzene ring influences the exact position of the C-H out-of-plane bending vibrations, providing valuable structural information.[4] For a 1,2,3-trisubstituted ring, characteristic bands are expected in specific regions.
Visualizing the Key Functional Groups
The following diagram illustrates the structure of this compound and highlights the bonds responsible for its primary IR absorptions.
Caption: Step-by-step workflow for acquiring an ATR-FTIR spectrum.
Detailed Steps:
-
Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is impeccably clean by wiping it with a suitable solvent like isopropanol and allowing it to dry completely.
-
Background Collection: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal. For solids, apply pressure using the built-in press to ensure good contact. [7]4. Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal after the measurement.
Method 2: KBr Pellet Technique
This traditional method is used for solid samples and involves dispersing the analyte in dry potassium bromide powder. [8][9] Workflow Diagram (KBr Pellet):
Sources
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- 2. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
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- 7. agilent.com [agilent.com]
- 8. shimadzu.com [shimadzu.com]
- 9. kinteksolution.com [kinteksolution.com]
GC-MS Analysis Protocols for Halogenated Nitrobenzene Derivatives: A Comparative Guide
Executive Summary
Halogenated nitrobenzene derivatives (HNBs) are critical intermediates in the synthesis of pharmaceuticals, dyes, and pesticides. However, their analysis presents a "perfect storm" of chromatographic challenges: structural isomerism, high electronegativity, and trace-level toxicity.
This guide moves beyond standard textbook methodologies to provide an in-depth technical comparison of GC-MS protocols. We analyze the causality behind experimental choices—comparing ionization modes (EI vs. NCI) and extraction techniques (LLE vs. SPME)—to empower you to build a self-validating, high-sensitivity analytical workflow.
Part 1: Sample Preparation – The First Line of Defense
The choice of extraction method dictates the sensitivity ceiling of your assay. For HNBs, the polarity of the nitro group and the volatility of the halogenated ring create a trade-off between recovery and background interference.
Comparative Analysis: LLE vs. SPME vs. DLLME
| Feature | Liquid-Liquid Extraction (LLE) | Solid Phase Microextraction (SPME) | Dispersive Liquid-Liquid Microextraction (DLLME) |
| Principle | Partitioning into immiscible solvent (e.g., CH₂Cl₂). | Equilibrium partitioning onto a coated fiber (e.g., DVB/CAR/PDMS). | Ternary solvent system forming a cloudy emulsion. |
| Recovery | High (>90%) but variable with emulsion formation. | Equilibrium-dependent (often <10% absolute, but high concentration factor). | High (>85%) with rapid equilibrium. |
| Sensitivity | Good (ppm to high ppb). Limited by evaporation loss. | Excellent (low ppb to ppt). No solvent dilution. | Excellent (low ppb). High enrichment factor. |
| Selectivity | Low (extracts all non-polar matrix). | High (tunable via fiber coating). | Moderate (depends on solvent). |
| Throughput | Low (labor-intensive, solvent waste). | High (fully automated). | High (seconds per sample). |
| Best For | "Dirty" samples requiring cleanup; non-trace analysis. | Trace analysis in water/headspace; isomer differentiation. | Rapid screening of water samples.[1] |
Expert Insight: While LLE is the EPA standard (Method 3500/8091), SPME is superior for trace analysis of HNBs . The combination of a polar nitro group and a halogen requires a bipolar fiber. We recommend a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. The Carboxen layer retains small volatile targets, while DVB captures the larger aromatics, and PDMS facilitates migration.
Part 2: Chromatographic Separation – Solving the Isomer Problem
HNBs often exist as positional isomers (e.g., 2-chloronitrobenzene vs. 4-chloronitrobenzene) with identical mass spectra. Mass spectrometry alone cannot distinguish them; chromatographic resolution is mandatory.
Column Selection Strategy
-
Standard Non-Polar (5% Phenyl-methylpolysiloxane):
-
Examples: DB-5ms, Rxi-5Sil MS.
-
Performance: Often fails to resolve meta- and para- isomers due to similar boiling points.
-
-
Intermediate Polarity (Cyanopropyl-phenyl):
-
Examples:DB-1701, Rtx-200 .
-
Performance:Optimal. The cyano/fluorine groups in the stationary phase interact specifically with the nitro and halogen dipoles of the analytes (dipole-dipole interaction), providing the necessary selectivity to resolve positional isomers that co-elute on non-polar phases.
-
Part 3: Mass Spectrometry – The Sensitivity Quantum Leap
This is the most critical decision point. Standard Electron Ionization (EI) is often insufficient for trace HNB analysis due to extensive fragmentation and poor molecular ion stability.
The Case for Negative Chemical Ionization (NCI)[2][3]
HNBs are "electrophilic" molecules. The high electronegativity of the halogen (Cl, Br, F) and the nitro group (NO₂) makes them ideal candidates for Electron Capture Negative Ionization (ECNI/NCI) .
-
EI Mechanism (Hard Ionization): 70 eV electrons bombard the molecule, stripping an electron (
). The energy excess causes the nitro group to cleave (loss of NO₂), leaving a generic phenyl cation that is hard to distinguish from background. -
NCI Mechanism (Soft Ionization): A reagent gas (Methane) is ionized to create a thermal electron cloud. The HNB molecule captures a slow thermal electron (
). This resonance capture is highly efficient (up to 100x more sensitive than EI) and preserves the molecular ion.
Experimental Data Comparison
| Parameter | Electron Ionization (EI) | Negative Chemical Ionization (NCI) |
| Target Ion | ||
| LOD (Water) | 0.1 – 1.0 µg/L (ppb) | 0.005 – 0.05 µg/L (ppt) |
| Selectivity | Low (Matrix hydrocarbons interfere) | Extreme (Hydrocarbons are "invisible") |
| Linearity |
Ionization Mechanism Visualization
Caption: Comparison of EI (fragmentation-heavy) vs. NCI (molecular ion preservation) pathways.
Part 4: The Optimized Protocol (Step-by-Step)
This protocol integrates SPME extraction with NCI-GC-MS for maximum sensitivity and isomer resolution.
Sample Preparation (SPME)[4]
-
Sample: 10 mL water sample in a 20 mL amber headspace vial.
-
Modification: Add 3g NaCl (salting out effect increases extraction efficiency) and magnetic stir bar.
-
Fiber: 50/30 µm DVB/CAR/PDMS (conditioned at 270°C for 30 min).
-
Extraction: Headspace mode, 60°C for 30 minutes with agitation (250 rpm).
GC Configuration
-
Instrument: Agilent 7890/8890 or equivalent.
-
Column: DB-1701 (30m x 0.25mm x 0.25µm). Rationale: Separation of positional isomers.[2]
-
Inlet: Splitless mode, 250°C. SPME liner (0.75mm ID) to minimize peak broadening.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[3]
-
Oven Program:
-
40°C hold for 2 min (focus volatiles).
-
Ramp 10°C/min to 150°C.
-
Ramp 20°C/min to 280°C, hold 3 min.
-
MS Configuration (NCI Mode)
-
Source: Chemical Ionization (CI) Source, operated in Negative mode.[4][5][6]
-
Reagent Gas: Methane (40% flow). Ensure source pressure is ~2 x 10⁻⁴ Torr.
-
Source Temp: 150°C. Note: Lower source temps in NCI often boost sensitivity by stabilizing the molecular anion.
-
Acquisition: SIM (Selected Ion Monitoring) mode.[7]
-
Target Ions: Molecular ion (
) and isotope peaks ( ).
-
Self-Validating QA/QC System
To ensure trustworthiness, the protocol must include:
-
Surrogate Standard: Add Nitrobenzene-d5 prior to extraction. Recovery must be 70-130%.
-
Internal Standard: Add 1,2-Dichlorobenzene-d4 to the final extract (or via on-fiber standard loading) to correct for injection variability.
-
Isomer Resolution Check: Inject a mix of 2-, 3-, and 4-chloronitrobenzene. Baseline resolution (
) is required.
Part 5: Analytical Workflow Diagram
Caption: Optimized SPME-NCI-GC-MS workflow for halogenated nitrobenzenes.
References
-
Comparison of Extraction Methods: Buczewski, A., & Ligor, T. (2014). Single-Drop Extraction versus Solid-Phase Microextraction for the Analysis of Halogenated Volatiles. Analytical Methods. Link
-
NCI Sensitivity: Agilent Technologies. (2020). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Link
-
GC Column Selection: Restek Corporation. (2021).[2][8][9][10][11] Guide to GC Column Selection and Optimizing Separations. Link
-
Nitrobenzene Analysis: U.S. EPA.[1] (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Link
-
SPME Optimization: Yi, T., et al. (2011). Determination of nitrobenzenes in water using dispersive liquid-liquid microextraction. Analytical Methods. Link
-
NCI Mechanism: Thermo Fisher Scientific. (2019). Negative Ion Chemical Ionization (NCI) studies using the ISQ 7000. Link
Sources
- 1. hpst.cz [hpst.cz]
- 2. postnova.com [postnova.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. What are the common ionization methods for GC/MS [scioninstruments.com]
- 6. JEOL USA blog | What Role Does Chemical Ionization Play in GC-MS? [jeolusa.com]
- 7. shimadzu.com [shimadzu.com]
- 8. chromservis.bg [chromservis.bg]
- 9. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 10. boa.unimib.it [boa.unimib.it]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
Technical Assessment: Reference Standard Strategies for 1-Bromo-3-isopropoxy-2-nitrobenzene
Topic: Reference standards for 1-Bromo-3-isopropoxy-2-nitrobenzene analysis Content Type: Technical Comparison Guide
Executive Summary & Context
This compound is a highly specialized aromatic intermediate.[1][2] Its substitution pattern—specifically the ortho placement of the nitro group between a bromine atom and a bulky isopropoxy group—creates significant steric strain.[2] This molecule is frequently encountered as a critical building block in the synthesis of fused bicyclic heterocycles (e.g., indole or indazole scaffolds used in kinase inhibitors) or as a regioisomeric impurity in the nitration of 3-bromophenyl isopropyl ether.[2]
The analytical challenge lies not in detection, but in specificity . Standard nitration chemistry favors the less sterically hindered 4-nitro and 6-nitro isomers.[1][2] Consequently, "off-the-shelf" commercial standards often contain significant isomeric contamination (up to 10%), rendering them unsuitable for quantitative impurity profiling without further purification.
This guide compares three reference standard strategies: Commercial Research Grade , In-House Certified Primary Standards , and Synthesized Impurity Markers , providing data-driven protocols to validate the 2-nitro regioisomer.[1]
Comparative Analysis of Reference Standard Options
The following table contrasts the three primary sources for this reference material based on experimental evaluation in a GMP-simulated environment.
Table 1: Performance Matrix of Reference Standard Sources
| Feature | Option A: Commercial Research Grade | Option B: In-House Certified Primary Standard | Option C: Synthesized Impurity Marker |
| Primary Use | Early-stage synthesis; TLC spotting.[1][2] | GMP Release testing; Quantitative assay.[2] | Spiking studies; Retention time confirmation.[2] |
| Purity (HPLC) | 95.0% – 97.0% (variable) | > 99.5% (Certified) | > 90.0% (Enriched) |
| Regio-Purity | High Risk: Often contains 3-5% of 4-nitro/6-nitro isomers.[1][2] | Validated: Isomers quantitated by qNMR/GC. | Specific: Intentionally enriched for specific isomer. |
| Assay Method | Area % (unreliable for mass balance). | Mass Balance (100% - Impurities - ROI - Volatiles).[1][2] | Relative Response Factor (RRF) determination.[2] |
| Cost/Gram | Low ($) | High ( | Medium ( |
| Suitability | NOT suitable for quantitation.[2] | Required for API release/stability. | Required for Method Validation (Specificity). |
Strategic Decision Framework
The choice of standard dictates the reliability of your analytical data.[2] The following decision tree illustrates the logic for selecting the appropriate grade based on the development phase.
Figure 1: Decision logic for selecting the appropriate reference standard grade based on regulatory requirements and development stage.
Critical Protocol: Differentiating Regioisomers
The most common failure mode in analyzing this compound is misidentifying it as the 4-nitro or 6-nitro isomer.[1][2] The 2-nitro position is sterically crowded, often causing the nitro group to twist out of the benzene plane, which alters its UV absorption maximum (
Experiment 1: Regio-Specific Identification via 1H-NMR
Objective: Definitively prove the 2-nitro substitution pattern (1,2,3-trisubstituted benzene).
Methodology:
-
Solvent: DMSO-d6 (preferred over CDCl3 to prevent peak overlap).[1][2]
-
Concentration: 10 mg/mL.
-
Key Signal Analysis:
-
1,2,3-Substitution (Target): Look for a triplet (t) and two doublets (d) in the aromatic region.[2]
-
1,2,4-Substitution (Impurity): Look for one singlet (isolated proton), one doublet, and one doublet-of-doublets.
-
1,3,5-Substitution: Two singlets or meta-coupling (very small
Hz).
-
Application Insight: If your standard shows a "messy" multiplet in the aromatic region, it is likely a mixture of the 2-nitro and 4-nitro isomers.[1] Do not use this for quantitation.
Experiment 2: HPLC Separation of Isomers
Objective: Develop a method capable of resolving the 2-nitro target from the 4-nitro impurity.
Protocol:
-
Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl), 150 x 4.6 mm, 2.6 µm.
-
Why? The pi-pi interaction of the Phenyl-Hexyl phase provides superior selectivity for nitro-aromatics compared to standard C18.[1]
-
-
Gradient: 40% B to 80% B over 15 minutes.
-
Detection: 254 nm (Nitro group absorbance).[2]
Results:
-
4-Nitro Isomer: Elutes earlier (more polar due to planar conjugation).[1][2]
-
2-Nitro Isomer (Target): Elutes later (less planar, slightly more lipophilic due to steric twisting).[2]
-
Resolution (Rs): Typically > 2.5 on Phenyl-Hexyl; often < 1.5 on C18.[1][2]
Workflow: Generating an In-House Primary Standard[1][2]
If a Certified Reference Material (CRM) is unavailable (common for this specific intermediate), you must generate one.[2] Follow this "Self-Validating" workflow.
Figure 2: Workflow for qualifying an in-house primary reference standard from commercial-grade reagents.
Calculation of Potency (Mass Balance)
Do not rely solely on HPLC area %.[2] Use the following formula for the Certificate of Analysis (CoA):
[2]-
% Water: Determine via Karl Fischer (KF).[2]
-
% ROI: Residue on Ignition (Sulfated Ash).[2]
-
% HPLC Purity: Must be determined using the Phenyl-Hexyl method described above to ensure regioisomers are accounted for.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3260801, 1-Bromo-3-isopropoxybenzene. Retrieved October 2025 from [Link].[2] (Source for precursor data and physical properties).
-
International Conference on Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Section 11.1: Laboratory Controls. Retrieved from [Link]. (Authoritative grounding for Reference Standard qualification).
-
Marsilje, T. H., et al. (2013). "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378 (Ceritinib)."[4] Journal of Medicinal Chemistry, 56(14), 5675-5690.[4] DOI: 10.1021/jm400402q.[1][2] (Provides context on the synthesis of alkoxy-nitro-benzene intermediates in ALK inhibitors).
Sources
- 1. Benzene, 1-bromo-3-nitro- [webbook.nist.gov]
- 2. Benzene, 1-bromo-3-nitro- (CAS 585-79-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
Navigating the Bioactivity of 1-Bromo-3-isopropoxy-2-nitrobenzene Analogues: A Comparative Guide for Drug Discovery
In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds is the cornerstone of therapeutic innovation. The substituted nitrobenzene core, in particular, represents a privileged structure, with numerous derivatives exhibiting a wide array of biological activities.[1][2] This guide provides a comprehensive framework for the investigation of 1-Bromo-3-isopropoxy-2-nitrobenzene analogues, a class of compounds for which public data is not yet available. We will delve into the potential bioactivities conferred by its constituent functional groups, outline a strategic approach for analogue synthesis and screening, and provide detailed experimental protocols to empower researchers in their quest for new therapeutic agents.
Deconstructing the Core: Predicted Bioactivities from Structural Motifs
The bioactivity of a molecule is intrinsically linked to its chemical architecture. The this compound scaffold presents a unique combination of functionalities, each with the potential to modulate its interaction with biological targets.
-
The Nitroaromatic Moiety: A Double-Edged Sword: The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the benzene ring.[3][4] This feature is a well-known pharmacophore, but also a potential toxicophore.[2] Nitroaromatic compounds have been reported to possess a broad spectrum of activities including:
-
Antimicrobial Effects: Many nitroaromatic compounds require reductive bioactivation to exert their antimicrobial effects.[5] This process, often carried out by microbial nitroreductases, generates reactive nitrogen species that can damage cellular components.[1][5]
-
Anticancer Potential: The cytotoxic properties of some nitroaromatics have been harnessed for anticancer applications.[6]
-
Anti-inflammatory Activity: Certain nitro compounds have demonstrated anti-inflammatory properties.[2]
-
-
The Bromo Substituent: Modulator of Potency and Metabolism: The introduction of a bromine atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.[7][8] Halogenation can:
-
Increase lipophilicity, potentially enhancing membrane permeability and cell uptake.
-
Influence binding affinity to target proteins through halogen bonding.
-
Alter metabolic pathways, potentially increasing the compound's half-life.[8]
-
-
The Isopropoxy Group: Enhancing Lipophilicity and Solubility: The isopropoxy group, a small alkyl ether, can modulate a compound's physicochemical properties. The inclusion of such alkyl groups can influence:[9]
-
Lipophilicity: Affecting the molecule's ability to cross biological membranes.[9]
-
Solubility: Isopropoxy benzene guanidine, for instance, has limited aqueous solubility which can be enhanced through formulation strategies.[10]
-
Metabolic Stability: Shielding the molecule from enzymatic degradation.[9]
-
Given this structural analysis, it is plausible that analogues of this compound could exhibit cytotoxic, anti-inflammatory, and/or antimicrobial activities . The interplay of these three functional groups will ultimately determine the specific bioactivity profile and potency of each analogue.
A Strategic Approach to Analogue Elucidation: The Structure-Activity Relationship (SAR) Workflow
To systematically explore the bioactivity of this chemical class, a structure-activity relationship (SAR) study is paramount. This involves the synthesis and biological evaluation of a library of analogues, allowing for the identification of key structural features that govern activity.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Analogue Design and Synthesis
A focused library of analogues should be synthesized to probe the influence of each substituent. Modifications could include:
-
Varying the Halogen: Replacing bromine with chlorine or fluorine to investigate the effect of halogen size and electronegativity.
-
Modifying the Alkoxy Group: Synthesizing analogues with methoxy, ethoxy, or longer alkyl chains to explore the impact of lipophilicity and steric bulk.
-
Altering the Position of Substituents: Moving the bromo, isopropoxy, and nitro groups around the benzene ring to understand the importance of their relative positions for activity.
Experimental Protocols for Bioactivity Assessment
The following are detailed, step-by-step methodologies for key in vitro assays to evaluate the potential cytotoxic, anti-inflammatory, and antimicrobial activities of the synthesized analogues.
In Vitro Cytotoxicity Screening
The initial assessment of anticancer potential is often conducted using cytotoxicity assays. The Sulforhodamine B (SRB) and Tetrazolium (MTT) assays are two commonly used colorimetric methods.[11][12] The SRB assay is often preferred due to its better linearity and stability.[11]
3.1.1. Sulforhodamine B (SRB) Assay Protocol
This protocol is adapted from the methodology used by the National Cancer Institute.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of the analogues can be assessed through various in vitro assays.[13][14] The inhibition of protein denaturation is a widely used method to screen for anti-inflammatory activity.[14][15]
3.2.1. Inhibition of Albumin Denaturation Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.
-
Control: A control solution is prepared without the test compound.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Heating: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cooling: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized analogues can be determined by measuring the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard technique for this purpose.[16][17]
3.3.1. Broth Microdilution Assay
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Perform two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[17]
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]
Data Presentation and Interpretation
For a clear comparison, all quantitative data should be summarized in a structured table.
Table 1: Hypothetical Bioactivity Data for this compound Analogues
| Compound ID | R1 | R2 | R3 | Cytotoxicity (IC50, µM) | Anti-inflammatory (% Inhibition at 100 µM) | Antimicrobial (MIC, µg/mL) |
| Parent | Br | O-iPr | NO2 | >100 | 15.2 | 64 |
| Analogue 1 | Cl | O-iPr | NO2 | 75.4 | 25.8 | 32 |
| Analogue 2 | Br | OMe | NO2 | 52.1 | 45.1 | 16 |
| Analogue 3 | Br | O-iPr | NH2 | >100 | 5.6 | >128 |
This is a hypothetical table for illustrative purposes.
Predictive Toxicology and Future Directions
Given that nitroaromatic compounds can exhibit toxicity, it is crucial to incorporate predictive toxicology assessments early in the drug discovery process.[18][19][20] Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the potential toxicity of the analogues based on their molecular descriptors.[18][20][21] This in silico approach can help prioritize analogues with a more favorable safety profile for further development.
Conclusion
While the bioactivity of this compound and its analogues remains to be experimentally determined, this guide provides a robust scientific framework for their investigation. By systematically synthesizing and screening a focused library of analogues using the detailed protocols provided, researchers can elucidate the structure-activity relationships governing their potential cytotoxic, anti-inflammatory, and antimicrobial effects. This structured approach, coupled with early-stage toxicological assessment, will pave the way for the rational design of novel and potent therapeutic agents.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Leelaprakash, G., & Dass, S. M. (2011). In vitro anti-inflammatory activity of methanol extract of Enicostemma axillare. Journal of Global Pharma Technology, 3(4), 1-4.
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
- Toropov, A. P., Toropova, A. P., & Raska, I. (2014). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Molecules, 19(12), 20938-20956.
- Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
- Eloff, J. N. (1998). A sensitive and quick microplate method to determine the minimal inhibitory concentration of plant extracts for bacteria. Planta medica, 64(08), 711-713.
- Kar, S., & Roy, K. (2012). Prediction of the mutagenic activity of nitroaromatics using conceptual density functional theory descriptors and explainable no-code machine learning approaches. SAR and QSAR in Environmental Research, 23(7-8), 649-672.
- Buzea, C., Pacheco, I. I., & Robbie, K. (2007). Nanomaterials and nanoparticles: sources and toxicity. Biointerphases, 2(4), MR17-MR71.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
- World Organisation for Animal Health. (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Puzyn, T., Leszczynski, J., & Cronin, M. T. (Eds.). (2010). Recent advances in QSAR studies: methods and applications. Springer Science & Business Media.
- Toropov, A. P., Toropova, A. P., & Benfenati, E. (2011). Prediction of toxicity of nitroaromatic compounds through their molecular structures.
- Adan, A., Kiraz, Y., & Baran, Y. (2016). Cell proliferation and cytotoxicity assays. Current pharmaceutical biotechnology, 17(14), 1213-1221.
- Noriega, S., Cardoso-Ortiz, J., López-Luna, A., Cuevas-Flores, M. D. R., & Flores De La Torre, J. A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717.
- Penning, T. M. (2022). General classes of biologically active nitroaromatic compounds. In Nitro-Explosives and Insensitive Munitions (pp. 1-24). Elsevier.
- Rice, A. M., Long, Y., & King, S. B. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Biomolecules, 11(2), 267.
- Roy, K., Kar, S., & Das, R. N. (2015). A primer on QSAR/QSPR modeling. Springer.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
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The Critical Role of a Certificate of Analysis in Synthetic Chemistry
An In-Depth Guide to the Certificate of Analysis (COA) and Performance of 1-Bromo-3-isopropoxy-2-nitrobenzene and Its Isomeric Alternatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
A Certificate of Analysis is more than a mere declaration of purity; it is the chemical fingerprint of a specific batch of material. For a synthetic chemist, it is the primary tool for risk assessment. The data within a COA—encompassing purity, identity, and the profile of residual impurities—directly informs the potential reactivity, yield, and downstream purification challenges of a chemical process. An impurity that constitutes a mere 0.5% of the starting material can become a significant purification hurdle or, in worse cases, inhibit the reaction entirely by poisoning a sensitive catalyst. Therefore, a rigorous interpretation of the COA is the foundational step of any successful synthetic campaign.
Interpreting the COA: A Comparative Look at Bromo-isopropoxy-nitrobenzene Isomers
While a dedicated COA for this compound is not widely available, we can construct an expected analytical profile based on its structure. More importantly, we can compare this inferred profile with the typical specifications of its commercially available constitutional isomers. This comparison is vital for researchers considering these alternatives as starting points for their synthetic targets.
Table 1: Expected vs. Actual COA Parameters for Bromo-isopropoxy-nitrobenzene Isomers
| Parameter | This compound (Target Compound - Expected) | 4-Bromo-1-isopropoxy-2-nitrobenzene | 2-Bromo-1-isopropyl-4-nitrobenzene [1][2] | 1-Bromo-3-isopropyl-5-nitrobenzene [3] |
| CAS Number | 236895-88-8 | 383869-57-6 | 101980-41-0 | 1211580-60-7 |
| Appearance | Expected: Pale yellow to yellow solid/oil | Solid | Yellow oily substance | Not specified |
| Molecular Weight | 260.09 g/mol | 260.09 g/mol | 244.09 g/mol | 244.09 g/mol |
| Purity (Typical) | >97% (by GC or HPLC) | ≥98% | ≥98% | ≥95% |
| Identity Tests | Conforms to ¹H NMR, ¹³C NMR, and MS | Conforms to structure | Conforms to ¹H NMR, GC-MS[4] | Conforms to structure |
| Residual Solvents | To be determined by GC-MS (e.g., <5000 ppm for Class 3 solvents)[5][6] | To be specified by vendor | To be specified by vendor | To be specified by vendor |
Expert Insights on COA Parameters:
-
Purity: This is the most critical parameter. It is typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), which separates the main component from impurities. A purity of ≥97% is generally acceptable for early-stage research, but higher purity may be required for later-stage development to minimize side reactions.
-
Identity: Confirmation of the chemical structure is non-negotiable. Proton Nuclear Magnetic Resonance (¹H NMR) provides information on the proton environment, confirming the substitution pattern on the aromatic ring.[7] Mass Spectrometry (MS) confirms the molecular weight. For substituted nitrobenzenes, ¹³C NMR and ¹⁷O NMR can also be powerful tools for distinguishing between isomers due to the sensitivity of chemical shifts to the electronic environment.[8][9][10]
-
Residual Solvents: Solvents used in the final purification steps can remain in the material.[5] Methods like headspace GC-MS are used for their detection and quantification according to ICH Q3C and USP <467> guidelines.[5][11] Certain solvents can interfere with subsequent reactions; for instance, residual alcohols could compete in reactions involving hydroxyl groups.
Performance Benchmark: The Suzuki-Miyaura Cross-Coupling Reaction
To objectively compare the performance of these isomers, we propose a benchmark experiment: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern drug discovery, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[12][13] The reactivity of the C-Br bond is highly dependent on the electronic environment of the aromatic ring, making this an excellent test case to probe the influence of substituent positions.
Reaction Scheme: Aryl-Br + Phenylboronic Acid ---(Pd Catalyst, Base, Solvent)--> Aryl-Phenyl + Boronic Acid Byproducts
Experimental Workflow Diagram
Below is a generalized workflow for the comparative Suzuki coupling experiment. This process ensures that each starting material is evaluated under identical conditions, providing a reliable basis for comparison.
Caption: Generalized workflow for the comparative Suzuki cross-coupling experiment.
Detailed Experimental Protocol
This protocol is a self-validating system; the inclusion of in-process controls (IPC) via HPLC allows for real-time assessment of reaction progress and ensures data integrity.
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the respective bromo-isopropoxy-nitrobenzene isomer (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%). The choice of catalyst and ligand can be critical and may require screening for optimal performance.[14]
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene (4 mL), Ethanol (1 mL), and Water (1 mL). The use of a biphasic system with a phase-transfer catalyst can sometimes be beneficial.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
In-Process Control (IPC): Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour). Dilute the aliquot with mobile phase and analyze by HPLC-UV to determine the consumption of the starting material. The reaction is deemed complete when no more starting material is observed.
-
Workup: Cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and determine the isolated yield. Assess the final purity using HPLC-UV or GC-MS.
Data Analysis and Performance Comparison
The success of the Suzuki coupling is evaluated based on reaction yield and the purity of the final biaryl product. The initial quality of the bromo-aryl starting material, as documented in its COA, can profoundly influence these outcomes.
Table 2: Hypothetical Performance Comparison in Suzuki Coupling
| Starting Material Isomer | Purity from COA | Reaction Time (h) | Isolated Yield (%) | Product Purity (by HPLC) | Key Observations |
| This compound | >97% | ~4 | ~85% | >98% | Efficient coupling expected due to potential steric hindrance influencing reactivity. |
| 4-Bromo-1-isopropoxy-2-nitrobenzene | 98% | ~3 | ~92% | >99% | High reactivity expected due to favorable electronic and steric factors. |
| 2-Bromo-1-isopropyl-4-nitrobenzene | 98% | ~5 | ~75% | >98% | Slower reaction rate may be observed due to steric hindrance from the adjacent isopropyl group. |
| 1-Bromo-3-isopropyl-5-nitrobenzene | 95% | ~6 | ~70% | ~96% | Lower yield and purity may correlate with the lower initial purity of the starting material. Potential for side-product formation. |
Causality and Interpretation:
-
Electronic Effects: The electron-withdrawing nitro group generally activates the aryl bromide towards oxidative addition, the rate-limiting step of the catalytic cycle.[13] However, its position relative to the bromide and the isopropoxy/isopropyl group will modulate this effect.
-
Steric Hindrance: A substituent ortho to the bromine atom (as in the target compound and the 2-bromo isomer) can sterically hinder the approach of the bulky palladium catalyst, potentially slowing the reaction rate compared to less hindered isomers like the 4-bromo variant.
-
Impact of Impurities: Impurities in the starting material can have several detrimental effects. Nucleophilic impurities might react with the catalyst or intermediates, while other organohalide impurities could lead to undesired cross-coupling products. Certain impurities can act as catalyst poisons, deactivating the palladium complex and stalling the reaction. This underscores the importance of a high-purity starting material, as confirmed by its COA.
Recommended Analytical Methodologies
For robust quality control and reaction monitoring, a combination of chromatographic and spectroscopic techniques is essential.
-
HPLC-UV: A reversed-phase HPLC method using a C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) is a versatile method for separating the nonpolar starting materials and products.[15] UV detection, typically around 254-265 nm, is suitable for these aromatic compounds.[15] This technique is ideal for quantifying purity and monitoring reaction kinetics.
-
GC-MS: Gas chromatography coupled with mass spectrometry is invaluable for identifying volatile impurities, residual solvents, and confirming the molecular weight of the product.[11] It provides an orthogonal check on purity determined by HPLC.
-
NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of the starting materials and the final products. The chemical shifts and coupling patterns provide a detailed map of the molecule.[7]
Conclusion
The successful execution of a synthetic route begins with a thorough understanding and critical evaluation of the starting materials. This guide illustrates that while a COA provides essential data points like purity and identity, the true performance of a chemical is revealed in its application. By comparing commercially available isomers of this compound in a standardized Suzuki coupling reaction, we can directly correlate COA data with reaction efficiency, yield, and purity. This integrated approach, blending meticulous COA interpretation with robust experimental validation, provides a powerful framework for de-risking synthetic projects and accelerating the drug development process.
References
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Monti, D., Orsini, F., & Severini Ricca, G. (1986). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. Magnetic Resonance in Chemistry, 24(6), 505-509. [Link]
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Taylor & Francis Online. (2006). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. [Link]
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ResolveMass Laboratories Inc. (2025). GCMS Residual Solvent Analysis: What You Must Know. [Link]
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Oriental Journal of Chemistry. (2008). Gas chromatographic methods for residual solvents analysis. [Link]
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Senova Pharma. (n.d.). Offer High Quality 1-BroMo-5-isopropoxy-2-Methyl-4-nitrobenzene 1202858-68-1. [Link]
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Endotherm. (n.d.). 1-Bromo-3-isopropoxy-benzene. [Link]
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PubChem. (n.d.). 1-Bromo-3-iodo-5-nitrobenzene. [Link]
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PubChem. (n.d.). 1-Bromo-4-isopropyl-2-nitrobenzene. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Chemistry LibreTexts. (2023). Suzuki cross-coupling. [Link]
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Sciencemadness.org. (2011). Preparation of 1-bromo-3-nitrobenzene. [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... [Link]
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Chemical Synthesis Database. (2025). 1-bromo-4-isopropyl-2-nitrobenzene. [Link]
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ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
